Norharmane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFRHYZBTHREPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7259-44-1 (hydrochloride) | |
| Record name | Norharman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2021070 | |
| Record name | Norharman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Carboline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>25.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855536 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
244-63-3 | |
| Record name | β-Carboline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norharman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norharman | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norharman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-pyrido[3,4-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORHARMAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94HMA1I78O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-Carboline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199 °C | |
| Record name | beta-Carboline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Biosynthesis of Norharmane
For Researchers, Scientists, and Drug Development Professionals
Norharmane (9H-pyrido[3,4-b]indole), a prominent member of the β-carboline family of alkaloids, has garnered significant scientific interest due to its diverse biological activities, including its roles as a monoamine oxidase (MAO) inhibitor and its potential implications in neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of the primary chemical synthesis and biosynthetic pathways of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the core processes to support research and development endeavors.
Chemical Synthesis of this compound
The aromatic tricyclic structure of this compound has been a target for organic chemists, leading to the development of several synthetic strategies. The most notable and widely employed methods include the Pictet-Spengler reaction, microwave-assisted synthesis from 3-nitrovinylindoles, and thermolysis of 4-aryl-3-azidopyridines.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and versatile method for the synthesis of tetrahydro-β-carbolines, which can then be oxidized to form this compound. This reaction involves the condensation of a β-arylethylamine, typically tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1]
Experimental Protocol: Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydro-β-carboline
A detailed two-step procedure for the synthesis of a tetrahydro-β-carboline, a precursor to this compound, is as follows:
-
Reaction Setup: A solution of tryptamine (1.0 eq) and an aldehyde (e.g., formaldehyde, 1.1 eq) is prepared in a suitable solvent such as isopropanol.
-
Acid Catalysis: A Brønsted or Lewis acid (e.g., hydrochloric acid, trifluoroacetic acid) is added to the mixture to catalyze the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base (e.g., aqueous sodium bicarbonate). The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 1,2,3,4-tetrahydro-β-carboline.[2]
-
Oxidation to this compound: The resulting tetrahydro-β-carboline is then oxidized to this compound using an oxidizing agent such as potassium permanganate (KMnO₄) or palladium on carbon (Pd/C) in a suitable solvent.
| Parameter | Value |
| Starting Materials | Tryptamine, Formaldehyde |
| Catalyst | Hydrochloric Acid |
| Solvent | Isopropanol |
| Reaction Temperature | Room Temperature to Reflux |
| Reaction Time | 47 hours |
| Purification Method | Column Chromatography |
| Yield | 97% (for the tetrahydro-β-carboline intermediate) |
Table 1: Summary of a representative Pictet-Spengler reaction for a tetrahydro-β-carboline intermediate.[2]
Microwave-Assisted Synthesis from 3-Nitrovinylindoles
A more recent and efficient method for the synthesis of β-carbolines involves the microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles.[3] This method offers advantages in terms of reduced reaction times and often improved yields compared to traditional heating methods.[4][5][6]
Experimental Protocol: Microwave-Assisted this compound Synthesis
-
Preparation of Starting Material: The precursor, (E)-3-(2-nitrovinyl)-1H-indole, is synthesized by the reaction of indole-3-carboxaldehyde with nitromethane in the presence of a catalyst like ammonium acetate.
-
Microwave Reaction: The 3-nitrovinylindole is dissolved in a high-boiling point solvent such as 1-butanol in a microwave vial.
-
Irradiation: The sealed vial is subjected to microwave irradiation at a high temperature (e.g., 200 °C) for a specific duration (e.g., 1 hour).
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.[3]
| Parameter | Value |
| Starting Material | (E)-3-(2-nitrovinyl)-1H-indole |
| Solvent | 1-Butanol |
| Reaction Temperature | 200 °C |
| Reaction Time | 1 hour |
| Heating Method | Microwave Irradiation |
| Purification Method | Column Chromatography |
| Yield | Moderate (specific yield not provided in the source) |
Table 2: Summary of microwave-assisted this compound synthesis from 3-nitrovinylindoles.[3]
Thermolysis of 4-Aryl-3-azidopyridines
Another synthetic route to β-carbolines, including this compound and its derivatives, is through the thermolysis of substituted 4-aryl-3-azidopyridines. This method involves the thermal decomposition of an azide precursor, leading to the formation of the tricyclic β-carboline ring system.[7][8]
Experimental Protocol: this compound Synthesis via Thermolysis
A general procedure for this type of reaction is as follows:
-
Precursor Synthesis: The 4-aryl-3-azidopyridine precursor is synthesized from the corresponding 3-aminopyridine derivative.
-
Thermolysis: The azidopyridine is heated in a high-boiling point solvent, such as xylene, or without a solvent at an elevated temperature.[8]
-
Cyclization: The heat promotes the extrusion of nitrogen gas and the subsequent cyclization to form the β-carboline skeleton.
-
Isolation: The product is then isolated and purified, typically by crystallization or chromatography.
| Parameter | Value |
| Starting Material | 4-Aryl-3-azidopyridine |
| Solvent | Xylene (or solvent-free) |
| Reaction Condition | High Temperature |
| Key Transformation | Thermal Decomposition and Cyclization |
| Purification Method | Crystallization or Chromatography |
| Yield | 64-84% (for related pyrido[3,4-c]cinnolines) |
Table 3: General parameters for the synthesis of β-carbolines via thermolysis.[8]
Biosynthesis of this compound
The biosynthesis of this compound, like other β-carboline alkaloids, originates from the essential amino acid L-tryptophan. The pathway involves a series of enzymatic transformations that are found in various organisms, including plants, bacteria, and even in mammals under certain conditions.
The Central Role of Tryptophan
Tryptophan is synthesized via the shikimate pathway, which is present in plants and microorganisms.[9] This pathway produces chorismate, a key branch-point intermediate that leads to the formation of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.
Key Enzymatic Steps in this compound Biosynthesis
The conversion of tryptophan to this compound is believed to proceed through the following key steps:
-
Decarboxylation of Tryptophan: The first committed step is the decarboxylation of L-tryptophan to form tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) , an aromatic L-amino acid decarboxylase.[10]
-
Oxidative Deamination of Tryptamine: Tryptamine is then oxidatively deaminated to indole-3-acetaldehyde. This step is catalyzed by monoamine oxidase (MAO) .[11]
-
Pictet-Spengler Condensation: The highly reactive indole-3-acetaldehyde can then undergo a spontaneous, non-enzymatic Pictet-Spengler-type condensation with another molecule of tryptamine or a related amine, followed by oxidation, to form the β-carboline skeleton of this compound. Alternatively, in many plant species, the Pictet-Spengler reaction is catalyzed by the enzyme strictosidine synthase (STR) , which condenses tryptamine with secologanin to form strictosidine, the precursor to a vast array of terpenoid indole alkaloids.[12][13][14][15][16] While STR's primary role is in complex alkaloid synthesis, its catalytic mechanism provides a model for the enzymatic formation of the β-carboline core.
Quantitative Data in Biosynthesis
Quantitative data for the biosynthesis of this compound is less standardized than for chemical synthesis due to the complexity of biological systems. However, studies have reported the concentrations of this compound in various natural sources.
| Source | Concentration |
| Cheese | 3.25 ng/g |
| Chicken Meat | Not specified, but detected |
Table 4: Reported concentrations of this compound in food products.[17]
Enzyme kinetic data for the specific enzymes in the this compound biosynthetic pathway are often studied in the context of broader metabolic pathways. For instance, Michaelis-Menten parameters (Km and Vmax) for tryptophan decarboxylase and monoamine oxidase have been determined in various organisms, though these values can vary significantly depending on the enzyme source and experimental conditions.[18]
Isolation and Purification of this compound
Whether synthesized chemically or extracted from natural sources, this compound requires purification. A general workflow for its isolation and purification is outlined below.
A common method for the purification of β-carboline alkaloids from a crude extract involves pH-zone-refining counter-current chromatography.[19] For synthetic products, column chromatography using silica gel with a suitable solvent system (e.g., a mixture of chloroform and methanol) is frequently employed.[19] The purity of the final product is typically assessed by high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Conclusion
This technical guide has provided a detailed overview of the primary chemical synthesis and biosynthetic pathways of this compound. The Pictet-Spengler reaction remains a cornerstone of β-carboline synthesis, while modern techniques like microwave-assisted synthesis offer rapid and efficient alternatives. The biosynthesis of this compound from tryptophan highlights the intricate enzymatic machinery present in nature for the production of these biologically active alkaloids. The provided experimental protocols, quantitative data, and pathway diagrams serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further investigation into the properties and applications of this compound.
References
- 1. Multigram‐Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strictosidine synthase, an indispensable enzyme involved in the biosynthesis of terpenoid indole and β-carboline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Biocatalytic asymmetric formation of tetrahydro-β-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cjnmcpu.com [cjnmcpu.com]
- 17. researchgate.net [researchgate.net]
- 18. The Kinetics of Enzyme Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Norharmane: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norharmane (9H-pyrido[3,4-b]indole) is a naturally occurring β-carboline alkaloid with a wide range of biological activities. It is found in various plant species, food products, and is also formed endogenously in humans. Due to its potential neuroactive and physiological effects, a thorough understanding of its sources, distribution, and analytical determination is crucial for researchers in pharmacology, toxicology, and drug development. This technical guide provides an in-depth overview of the natural origins of this compound, its quantitative distribution in different matrices, detailed experimental protocols for its analysis, and a review of its key signaling pathways.
Natural Sources and Distribution of this compound
This compound is widely distributed in the environment, originating from both natural and anthropogenic sources. Its presence has been identified in a variety of plant families, food and beverages, tobacco smoke, and it is also synthesized endogenously in animals and humans.
Plant Sources
This compound has been isolated from a diverse range of plant species across several families. Notable plant families known to contain this compound include:
-
Gramineae (Grass family)
-
Sapotaceae (Sapodilla family)
-
Zygophyllaceae (Caltrop family) , with Peganum harmala being a particularly rich source.[1]
The presence of this compound in these plants suggests its potential role in plant defense mechanisms or as a secondary metabolite with various ecological functions.
Food and Beverages
This compound is commonly found in various food items, particularly those that undergo heat processing. Its formation can be attributed to the Maillard reaction between tryptophan and aldehydes or α-keto acids. Key dietary sources include:
-
Cooked Meats and Fish: High-temperature cooking methods like frying and grilling significantly increase the concentration of this compound.
-
Coffee and Coffee Substitutes: Roasted coffee beans and chicory are significant dietary sources of this compound.[2]
-
Sauces and Seasonings: Certain fermented sauces and seasonings can contain notable amounts of this compound.
-
Bread and Cereals: The baking process can lead to the formation of this compound in these products.
-
Vegetable Oils: Some vegetable oils, especially those derived from roasted seeds, have been found to contain this compound.
Tobacco Smoke
Tobacco smoke is a major exogenous source of this compound. The combustion of tryptophan present in tobacco leaves leads to the formation of significant amounts of this β-carboline.
Endogenous Formation
This compound is also formed endogenously in the human body. The condensation of tryptamine with formaldehyde or other aldehydes is a proposed pathway for its biosynthesis.[3] Elevated levels of endogenous this compound have been observed in certain physiological and pathological conditions. Endogenous formation is estimated to be between 50-100 ng/kg of body weight per day.[3]
Quantitative Data on this compound Distribution
The concentration of this compound varies significantly depending on the source and processing methods. The following tables summarize the quantitative data reported in the literature.
Table 1: this compound Concentration in Food Products
| Food Product | Concentration Range (ng/g) | Cooking/Processing Method |
| Meat and Fish | ||
| Beef Sirloin | 1.1 - 217.1 | Pan-frying |
| Cutlassfish | up to 533.0 | Pan-frying |
| Mackerel | 2.1 - 174.2 | Pan-frying |
| Beverages | ||
| Instant Coffee | 3800 (mean) | Instant |
| Chicory | High levels | Roasted |
| Cereals | ||
| Toasted Bread | 41.7 - 164.2 | Toasting |
| Breakfast Cereals | up to 187.4 | Processing |
| Vegetable Oils | ||
| Various Oils | Roasting of seeds |
Table 2: this compound Concentration in Biological Samples
| Biological Matrix | Concentration Range | Condition |
| Human Plasma | 200 pg/mL (after smoking) | Tobacco smokers |
| Human Urine | Elevated up to 6-fold | Chronic alcoholics |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in various matrices is essential for exposure assessment and mechanistic studies. The most common analytical techniques employed are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Extraction of this compound from Plant Material
Objective: To extract this compound from dried plant material for subsequent analysis.
Methodology:
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder.
-
Maceration:
-
Place a known amount (e.g., 10 g) of the powdered plant material in a stoppered container.
-
Add a suitable solvent, such as methanol or a methanol:water mixture (e.g., 80:20 v/v), to completely cover the material.
-
Allow the mixture to stand at room temperature for at least 3 days with frequent agitation.[4]
-
-
Filtration: Filter the mixture to separate the extract from the solid plant residue (marc).
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Reconstitution: Dissolve the dried extract in a known volume of the mobile phase used for chromatographic analysis.
Extraction of this compound from Blood Plasma
Objective: To extract this compound from blood plasma for bioanalytical studies.
Methodology:
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at a low speed (e.g., 1500 x g) for 15 minutes at 4°C. Carefully collect the supernatant (plasma).
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of plasma, add a suitable organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at a higher speed (e.g., 3000 x g) for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process two more times.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume of mobile phase for HPLC or LC-MS/MS analysis.[5]
HPLC-FLD Analysis of this compound
Objective: To quantify this compound using High-Performance Liquid Chromatography with Fluorescence Detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of phosphate buffer (pH 6.5) and methanol (30:70, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Fluorescence Detection: Excitation wavelength around 300 nm and emission wavelength around 435 nm.[5]
-
Quantification: Based on a calibration curve constructed using this compound standards of known concentrations.
LC-MS/MS Analysis of this compound
Objective: To achieve highly sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry.
Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is [M+H]+ at m/z 169. Specific product ions for quantification and confirmation should be determined by direct infusion of a this compound standard.
-
Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to established guidelines.
Signaling Pathways and Biological Activities
This compound exhibits a range of biological activities, primarily through its interaction with key enzymatic and receptor systems.
Inhibition of Monoamine Oxidases (MAO)
This compound is a well-known inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[6][7] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound can increase the synaptic levels of these neurotransmitters, leading to various neuropharmacological effects.
Modulation of the Dopaminergic System
This compound can significantly impact the dopaminergic system. By inhibiting MAO-B, it reduces the breakdown of dopamine. Furthermore, studies have shown that this compound can affect dopamine biosynthesis by influencing the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[8][9]
Interaction with Plant Auxin Transport
In plants, this compound has been shown to interfere with polar auxin transport by inhibiting the activity of PIN-FORMED (PIN) proteins, which are crucial auxin efflux carriers.[10] This inhibition can lead to altered auxin distribution and subsequent effects on plant growth and development.
Conclusion
This compound is a ubiquitous β-carboline with significant biological activities. Its presence in the diet, in tobacco smoke, and its endogenous formation necessitate a clear understanding of its distribution and potential physiological effects. The analytical methods detailed in this guide provide a framework for the accurate quantification of this compound in various matrices, which is fundamental for future research into its pharmacological and toxicological properties. The elucidation of its interactions with key signaling pathways, such as the monoaminergic and auxin transport systems, opens avenues for further investigation into its potential therapeutic applications and its role in health and disease. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing our knowledge of this compound.
References
- 1. blood harmane concentration: Topics by Science.gov [science.gov]
- 2. Targeted and Non-Targeted HPLC Analysis of Coffee-Based Products as Effective Tools for Evaluating the Coffee Authenticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure to beta-carbolines norharman and harman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 5. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of harman and norharman on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The PIN-FORMED Auxin Efflux Carriers in Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanism of Action of Norharmane in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norharmane, a β-carboline alkaloid endogenous to the human brain and also found in various foods and tobacco smoke, exerts a complex and multifaceted influence on the central nervous system (CNS). Its diverse pharmacological profile, encompassing enzyme inhibition, receptor modulation, and interference with key signaling pathways, has positioned it as a molecule of significant interest in neuroscience research and drug development. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in the CNS, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling cascades.
Core Mechanisms of Action
This compound's effects on the CNS are primarily attributed to its interactions with several key molecular targets. These include the inhibition of monoamine oxidases, modulation of various neurotransmitter receptors, and the activation of cellular stress response pathways.
Inhibition of Monoamine Oxidases (MAO)
This compound is a well-established reversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), enzymes critical for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2][3] This inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is believed to underlie some of this compound's neuropharmacological effects, including its potential antidepressant properties.
Table 1: Monoamine Oxidase Inhibition by this compound
| Enzyme | Inhibition Constant (IC50) | Inhibition Constant (Ki) | Species | Source |
| MAO-A | 6.5 µM | 3.34 µM | Human | [1][2] |
| MAO-B | 4.7 µM | - | Human | [1] |
Interaction with Neurotransmitter Receptors
This compound has been shown to interact with a variety of neurotransmitter receptors in the CNS, although with varying affinities. Its most notable interaction is with the benzodiazepine binding site on the GABA-A receptor.
This compound acts as an antagonist or inverse agonist at the benzodiazepine receptor, competitively inhibiting the binding of benzodiazepines like flunitrazepam.[4][5][6] This interaction is thought to contribute to some of its effects on anxiety and seizure susceptibility. While specific Kd values for this compound at benzodiazepine receptors are not consistently reported in the literature, its IC50 value for inhibiting [3H]-flunitrazepam binding is in the micromolar range.[4]
Evidence for this compound's interaction with nicotinic acetylcholine, serotonin, and dopamine receptors is less definitive, and high-affinity binding (low Kd values) has not been consistently demonstrated. Further research is required to fully elucidate the physiological relevance of these potential interactions.
Modulation of Cellular Signaling Pathways
This compound influences several intracellular signaling pathways that are critical for neuronal function, survival, and response to stress.
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By activating this pathway, this compound may protect neuronal cells from oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. This activation is mediated, at least in part, through the p38 MAPK pathway.[7][8]
Studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in neuronal cell lines such as PC12 cells.[9][10][11] This pro-apoptotic effect may be relevant to its potential neurotoxic properties under certain conditions.
While direct, comprehensive studies on this compound's effects on the cAMP/CREB and MAPK/ERK signaling pathways are limited, its role as a MAO inhibitor suggests potential indirect modulation. Increased levels of monoamines can influence G-protein coupled receptors that, in turn, modulate cAMP production and subsequent activation of Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).[12][13][14][15][16] Similarly, neurotransmitter signaling can impact the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[17][18][19] Further investigation is needed to delineate the precise mechanisms by which this compound affects these critical neuronal signaling cascades.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanisms of action of this compound.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potency of this compound on MAO-A and MAO-B activity.[1][20][21]
-
Principle: The enzymatic activity of recombinant human MAO-A or MAO-B is measured by monitoring the conversion of a substrate (e.g., kynuramine) to its product. The inhibitory effect of this compound is determined by measuring the reduction in product formation in its presence.
-
Procedure:
-
Recombinant human MAO-A or MAO-B is incubated with varying concentrations of this compound.
-
The substrate, kynuramine, is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped, and the amount of product formed is quantified using a suitable detection method, such as HPLC or a fluorescence-based assay.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration. Ki values can be determined using the Cheng-Prusoff equation.
-
Radioligand Binding Assay for Benzodiazepine Receptors
This assay is used to determine the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor.[4]
-
Principle: The ability of this compound to compete with a radiolabeled ligand (e.g., [3H]-flunitrazepam) for binding to benzodiazepine receptors in brain membrane preparations is measured.
-
Procedure:
-
Brain tissue (e.g., rat cerebral cortex) is homogenized, and a membrane fraction rich in GABA-A receptors is prepared by centrifugation.
-
The membrane preparation is incubated with a fixed concentration of [3H]-flunitrazepam and varying concentrations of this compound.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-flunitrazepam (IC50) is determined.
-
Western Blot Analysis for Nrf2 Activation and CREB Phosphorylation
This technique is used to assess the effect of this compound on the expression and activation of key signaling proteins.[2][22][23][24][25][26][27][28]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies against the protein of interest (e.g., Nrf2, phospho-CREB).
-
Procedure:
-
Neuronal cells (e.g., PC12 or SH-SY5Y) are treated with this compound for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-phospho-CREB).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified to determine changes in protein expression or phosphorylation levels.
-
Apoptosis Assays
These assays are used to determine if this compound induces programmed cell death.[9][10][11][29][30]
-
Principle: Various methods can be used to detect the characteristic features of apoptosis, such as changes in cell membrane symmetry (Annexin V staining) or DNA fragmentation (TUNEL assay).
-
Procedure (Annexin V/Propidium Iodide Staining):
-
Neuronal cells are treated with this compound.
-
Cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry.
-
Annexin V positive/PI negative cells are identified as early apoptotic cells, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.
Conclusion
This compound exhibits a complex pharmacological profile in the central nervous system, acting as a potent MAO inhibitor, a modulator of the benzodiazepine receptor, and an activator of the Nrf2-mediated antioxidant response. It can also induce apoptosis in neuronal cells. These diverse mechanisms of action contribute to its wide range of observed neuropharmacological effects. The intricate interplay between these different actions warrants further investigation to fully understand this compound's role in both normal brain function and in the context of neurological and psychiatric disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic and toxicological potential of this intriguing endogenous molecule.
References
- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | MAO inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. 1-Methyl-beta-carboline (harmane), a potent endogenous inhibitor of benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodiazepine antagonism by harmane and other beta-carbolines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of harmane and other β-carbolines on apomorphine-induced licking behavior in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prevents muscle aging via activation of SKN-1/NRF2 stress response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevents muscle aging via activation of SKN-1/NRF2 stress response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the model of PC12 apoptosis induced by OGSD/R through in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. KEGG PATHWAY: map04024 [kegg.jp]
- 13. KEGG PATHWAY: cAMP signaling pathway - Homo sapiens (human) [kegg.jp]
- 14. biorxiv.org [biorxiv.org]
- 15. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. MAP’ing CNS Development and Cognition: An ERKsome Process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Specific functions for ERK/MAPK signaling during PNS development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Phosphorylation of CREB at Serine 142 and 143 Is Essential for Visual Cortex Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Distinct Changes in CREB Phosphorylation in Frontal Cortex and Striatum During Contingent and Non-Contingent Performance of a Visual Attention Task [frontiersin.org]
- 27. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Apoptosis Protocols | USF Health [health.usf.edu]
Norharmane as a Monoamine Oxidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norharmane, a β-carboline alkaloid found in various plants and tobacco smoke, has garnered significant attention for its potent and reversible inhibition of monoamine oxidase (MAO) enzymes. This technical guide provides a comprehensive overview of this compound's role as an MAO inhibitor (MAOI), detailing its mechanism of action, inhibitory potency against MAO-A and MAO-B isoforms, and its impact on monoaminergic signaling pathways. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for assessing MAO inhibition, and presents visual representations of key biological and experimental workflows to support further research and drug development efforts in this area.
Introduction
Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2] By breaking down these crucial signaling molecules, MAO plays a critical role in regulating mood, cognition, and motor control.[2] Inhibition of MAO activity can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and neurodegenerative disorders.[1]
This compound (9H-pyrido[3,4-b]indole) is a naturally occurring and synthetically accessible β-carboline that has been identified as a potent, reversible inhibitor of both MAO-A and MAO-B.[3][4] Its ability to modulate the monoaminergic system makes it a compound of significant interest for neuropharmacological research and as a potential scaffold for the development of novel therapeutics.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound against MAO-A and MAO-B has been quantified in numerous studies, yielding a range of IC50 and Ki values. These variations can be attributed to differences in experimental conditions, such as the source of the enzyme (e.g., human recombinant, rat brain mitochondria) and the specific assay employed. A summary of reported values is presented below to facilitate a comparative analysis.
| Parameter | MAO-A | MAO-B | Reference(s) |
| IC50 | 6.5 µM | 4.7 µM | [3][4] |
| Ki | 3.34 µM | ~5 µM (estimated from IC50) | [5] |
Note: The Ki value for MAO-B is an approximation derived from the reported IC50 value, as specific Ki determinations for this isoform are less commonly reported in the literature. Further kinetic studies are warranted for a more precise determination.
Mechanism of Inhibition
This compound acts as a reversible inhibitor of both MAO-A and MAO-B.[3] Emerging evidence suggests a competitive mode of inhibition for MAO-A, where this compound directly competes with the substrate for binding to the active site of the enzyme.[6][7] While the precise mechanism for MAO-B is less definitively characterized, a competitive or mixed-competitive inhibition is plausible. The reversibility of this compound's action is a key feature, as it may offer a more favorable safety profile compared to irreversible MAOIs, which can lead to prolonged and potentially hazardous drug-drug and drug-food interactions.[6]
Impact on Monoaminergic Signaling Pathways
By inhibiting MAO-A and MAO-B, this compound effectively reduces the degradation of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and increased release into the synaptic cleft. This enhanced signaling has significant downstream effects on neuronal function.
Serotonin Signaling Pathway
The inhibition of MAO-A by this compound has a pronounced effect on the serotonergic system. MAO-A is the primary enzyme responsible for the breakdown of serotonin.[2] By blocking this enzymatic activity, this compound increases the availability of serotonin to bind to its various postsynaptic receptors, thereby modulating mood, anxiety, and other physiological processes.
Dopamine Signaling Pathway
This compound's inhibition of both MAO-A and MAO-B contributes to an increase in dopamine levels, as both isoforms are involved in its metabolism.[2] This can impact motor control, motivation, and reward pathways.
Experimental Protocols for MAO Inhibition Assays
The following section details a generalized protocol for the in vitro determination of MAO inhibitory activity using the kynuramine assay, a widely accepted and reliable method.
Kynuramine-Based Spectrofluorometric Assay
This assay measures the activity of MAO by monitoring the conversion of the substrate kynuramine to 4-hydroxyquinoline, a fluorescent product.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
This compound (test inhibitor)
-
Clorgyline (MAO-A selective inhibitor control)
-
Selegiline (MAO-B selective inhibitor control)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and control inhibitors in DMSO.
-
Prepare a stock solution of kynuramine in potassium phosphate buffer.
-
On the day of the experiment, dilute the enzyme preparations and kynuramine to their final working concentrations in potassium phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
50 µL of potassium phosphate buffer.
-
25 µL of the test compound (this compound) or control inhibitor at various concentrations.
-
25 µL of the MAO-A or MAO-B enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes (pre-incubation).
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 2N NaOH.
-
Measure the fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the Ki and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.
-
Conclusion and Future Directions
This compound is a well-established, reversible inhibitor of both MAO-A and MAO-B, with potencies in the low micromolar range. Its ability to modulate the serotonergic and dopaminergic systems highlights its potential as a lead compound for the development of novel therapeutics for mood and neurodegenerative disorders. The provided data and protocols serve as a valuable resource for researchers in this field.
Future research should focus on:
-
Precise determination of the Ki for MAO-B to better understand its selectivity profile.
-
Elucidation of the definitive mechanism of inhibition (competitive, non-competitive, etc.) for both isoforms through detailed kinetic studies.
-
In vivo studies to correlate the in vitro inhibitory activity of this compound with its effects on neurotransmitter levels and behavior in animal models.
-
Structure-activity relationship (SAR) studies to design and synthesize this compound analogs with improved potency and selectivity.
By addressing these key areas, the scientific community can further unlock the therapeutic potential of this compound and its derivatives.
References
- 1. Inhibition of Human Monoamine Oxidases A and B by Specialized Metabolites Present in Fresh Common Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Human Monoamine Oxidase: Biological and Molecular Modeling Studies on Selected Natural Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Norharmane in Parkinson's Disease Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norharmane, a β-carboline compound found in various foods and tobacco smoke, has garnered significant attention in Parkinson's disease (PD) research due to its structural similarity to the neurotoxin MPTP and its complex biological activities. Elevated levels of this compound have been detected in the plasma and cerebrospinal fluid of PD patients, suggesting a potential role in the disease's pathogenesis. This technical guide provides a comprehensive overview of the multifaceted role of this compound in various in vitro and in vivo models of Parkinson's disease. It details the quantitative effects of this compound on dopaminergic neurons, its impact on key cellular processes such as apoptosis and mitochondrial function, and its involvement in neuroinflammatory pathways. This document synthesizes key experimental findings, presents detailed methodologies for reproducing these studies, and visualizes the complex signaling cascades affected by this compound to aid in the understanding of its neurotoxic and neuromodulatory effects.
Quantitative Effects of this compound in Parkinson's Disease Models
The following tables summarize the key quantitative data from various experimental studies investigating the effects of this compound in cellular and animal models relevant to Parkinson's disease.
Table 1: In Vitro Effects of this compound on Dopaminergic Cell Models
| Cell Line | This compound Concentration | Duration | Observed Effect | Quantitative Data | Citation(s) |
| PC12 | 20 µM | 48 h | Inhibition of dopamine content | 49.4% inhibition | [1][2] |
| PC12 | 100 µM | 48 h | Inhibition of dopamine content | 49.5% inhibition | [1][2] |
| PC12 | - | 48 h | IC50 for dopamine content inhibition | 103.3 µM | [1][2] |
| PC12 | > 150 µM | 48 h | Cytotoxicity | Concentration-dependent | [1][2] |
| PC12 | 100-300 µM | 48 h | Enhancement of L-DOPA-induced cytotoxicity | Concentration-dependent | [1][2] |
| PC12 (melanin-loaded) | 5 µM | - | Protection against grp78 upregulation and caspase-3 activation | - | [3] |
| PC12 (melanin-loaded) | 50 µM | - | Protection against grp78 upregulation and caspase-3 activation | - | [3] |
| PC12 (melanin-loaded) | 500 µM | - | Increased expression of grp78, hsp90, and caspase-3 | Significant increase | [3] |
| Midbrain Neuronal Cultures | 1 µM - 100 µM | 24 h | Dose-dependent decrease in intracellular dopamine | Significant decreases | [4][5] |
Table 2: In Vivo Effects of this compound in Animal Models of Parkinson's Disease
| Animal Model | This compound Dosage | Administration Route & Duration | Key Findings | Quantitative Data | Citation(s) |
| C57BL/6 Mice | 3 and 10 mg/kg | Subcutaneous, twice daily for 5 days | Increased GFAP expression and Fluoro-Jade staining in substantia nigra | - | [6] |
| C57BL/6 Mice | 3 and 10 mg/kg | Subcutaneous, twice daily for 5 days | Decreased motor activity 2 weeks post-treatment | - | [6] |
| Rats (6-OHDA model) | 200 and 1000 µg/kg | i.p., daily for 4 weeks | Exacerbation of apomorphine-induced rotations | Significant increase | [7] |
| Caenorhabditis elegans | 0.05, 5, and 10 mg/L | Exposure in culture medium | Neurotoxicity, oxidative damage, altered neurotransmitter content | Dose-dependent effects | [8][9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the quantitative data tables.
PC12 Cell Culture and Neurotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on a dopaminergic cell line.
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum
-
Poly-D-lysine coated culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with serums at 37°C in a 5% CO2 incubator. For experiments, seed cells onto poly-D-lysine coated 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.[10][11][12][13]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the this compound-containing medium and incubate for the desired duration (e.g., 48 hours).[1][2]
-
MTT Assay: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.
In Vivo this compound Administration in Mice
Objective: To evaluate the neurodegenerative effects of this compound in a mouse model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile saline solution
-
Vehicle (e.g., saline with a small percentage of DMSO)
-
Syringes and needles for subcutaneous injection
Protocol:
-
Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[14][15]
-
This compound Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 3 mg/kg and 10 mg/kg).
-
Administration: Administer this compound or vehicle subcutaneously twice daily for five consecutive days.[6]
-
Behavioral Testing: Two weeks after the final injection, assess motor activity using an open-field test or rotarod.
-
Histological Analysis: Euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect the brains and process for immunohistochemistry.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and for glial fibrillary acidic protein (GFAP) to assess gliosis.[9][16][17][18][19]
Caspase-3 Activity Assay (Colorimetric)
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in this compound-treated cells.
Materials:
-
Cell lysate from control and this compound-treated cells
-
Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Cell Lysis: Induce apoptosis in cells by treating with this compound. Pellet the cells and resuspend in chilled cell lysis buffer. Incubate on ice for 10 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.[20][21][22]
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add cell lysate to each well. Add reaction buffer (containing DTT) to each sample.
-
Substrate Addition: Add the DEVD-pNA substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[23][24]
-
Absorbance Measurement: Read the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.[21][23]
Mitochondrial Membrane Potential Assay (JC-1)
Objective: To assess changes in mitochondrial membrane potential, an early indicator of apoptosis, using the fluorescent dye JC-1.
Materials:
-
Control and this compound-treated cells
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) at 37°C for 15-30 minutes in the dark.[25][26]
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the ratio of red to green fluorescence, providing a quantitative measure of mitochondrial depolarization.[25][26]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the role of this compound in Parkinson's disease models.
This compound-Induced Apoptotic Signaling Pathway
This compound and Oxidative Stress Pathway
This compound and Neuroinflammation Pathway
Experimental Workflow for Assessing this compound's Neurotoxicity
Discussion and Future Directions
The evidence presented in this guide indicates that this compound exerts significant neurotoxic effects on dopaminergic neurons in models of Parkinson's disease. Its mechanisms of action are multifactorial, involving the induction of apoptosis via the mitochondrial pathway, the generation of oxidative stress, and the promotion of neuroinflammation.
A critical area that remains to be fully elucidated is the direct interaction between this compound and α-synuclein aggregation. While β-carbolines, in general, are known to influence protein degradation pathways like the ubiquitin-proteasome system, direct evidence from in vitro aggregation assays (e.g., Thioflavin T assays) or high-resolution imaging (e.g., Transmission Electron Microscopy) specifically for this compound is currently lacking in the readily available literature. Future research should focus on quantitatively assessing the impact of this compound on the kinetics of α-synuclein fibrillation and the formation of oligomeric species.
Furthermore, the dual role of this compound as both a potential neurotoxin and a monoamine oxidase inhibitor warrants further investigation. Understanding the concentration-dependent switch between these effects is crucial for assessing its overall contribution to PD pathogenesis and for considering any potential therapeutic implications of related compounds.
References
- 1. Natural alkaloid harmine promotes degradation of alpha-synuclein via PKA-mediated ubiquitin-proteasome system activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Signal transduction pathways linking polyamines to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring α-synuclein Aggregation Induced by Preformed α-synuclein Fibrils in an In Vitro Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intramolecular interaction kinetically regulates fibril formation by human and mouse α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. β-Carbolines norharman and harman change neurobehavior causing neurological damage in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nitroxidative Stress, Cell—Signaling Pathways, and Manganese Porphyrins: Therapeutic Potential in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New insights on the structure of alpha-synuclein fibrils using cryo-electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of enhanced aggregation and fibril formation of Parkinson’s disease-related variants of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. α-Synuclein Decreases the Abundance of Proteasome Subunits and Alters Ubiquitin Conjugates in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroinflammatory responses of microglia in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Distinct Roles In Vivo for the Ubiquitin–Proteasome System and the Autophagy–Lysosomal Pathway in the Degradation of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Alpha-synuclein's degradation in vivo: Opening a new (cranial) window on the roles of degradation pathways in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Degradation of alpha-synuclein by proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Technical Guide to the Fluorescence Properties and Detection of Norharmane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norharmane, a β-carboline alkaloid, is a fascinating molecule with a rich pharmacological and toxicological profile. Its intrinsic fluorescence provides a powerful tool for its detection and for probing its interactions with biological systems. This technical guide provides an in-depth exploration of the fluorescence properties of this compound, detailed experimental protocols for its detection, and an overview of its interaction with a key signaling pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals working with this important compound.
Core Fluorescence Properties of this compound
The fluorescence of this compound is highly sensitive to its environment, particularly the polarity of the solvent and the pH of the medium. This solvatochromism is a key feature that can be exploited for various analytical applications. In aqueous solutions, the fluorescence of this compound is dominated by the emission from its protonated (cationic) form, even when the neutral species is excited. This is due to a rapid proton transfer that occurs in the excited state.
Spectral Characteristics
The excitation and emission spectra of this compound are crucial for its detection and analysis. In a neutral aqueous solution (pH 7), excitation of the neutral this compound species leads to a rapid proton transfer, resulting in emission from the cationic form. The fluorescence emission spectrum of the protonated form of this compound in aqueous solution is characterized by a broad, unstructured band with a maximum around 450 nm.
Quantitative Fluorescence Data
A summary of the key quantitative fluorescence properties of this compound is presented in the table below. This data is essential for designing and interpreting fluorescence-based assays.
| Property | Value | Conditions | Reference |
| Fluorescence Lifetime (τ) | 21.4 ns | Protonated form in aqueous solution | |
| Fluorescence Quantum Yield (Φf) | Moderate (specific values vary) | Dependent on solvent and pH | |
| Excitation Maximum (λex) | ~340 nm (neutral), ~370 nm (cationic) | Aqueous solution | |
| Emission Maximum (λem) | ~450 nm | Aqueous solution (from cationic species) |
Note: The fluorescence quantum yield of this compound is moderately efficient but is highly dependent on the specific solvent and pH conditions. Researchers should determine the quantum yield under their specific experimental conditions for the most accurate quantitative analysis.
Detection Methodologies
The intrinsic fluorescence of this compound allows for its sensitive detection using spectrofluorometry and high-performance liquid chromatography (HPLC) with fluorescence detection.
Spectrofluorometric Analysis of this compound
This protocol outlines a general procedure for the spectrofluorometric analysis of this compound.
Endogenous Formation of Norharmane in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norharmane (9H-pyrido[3,4-b]indole) is a bioactive β-carboline alkaloid that is both endogenously produced in mammals and introduced exogenously through diet and environmental factors. Its diverse physiological and pathological effects, primarily stemming from its potent inhibition of monoamine oxidases (MAOs), have garnered significant interest within the research and drug development communities. This technical guide provides an in-depth overview of the core aspects of endogenous this compound formation in mammals, including its biosynthetic pathways, quantitative distribution in various tissues, detailed experimental protocols for its analysis, and its impact on key signaling pathways.
Biosynthesis of Endogenous this compound
The primary pathway for the endogenous formation of this compound in mammals is the Pictet-Spengler reaction. This reaction involves the condensation of an indoleamine with an aldehyde or a keto acid to form a tetrahydro-β-carboline, which is subsequently oxidized to the aromatic β-carboline, this compound.
The biosynthesis can be conceptually divided into two main stages:
-
Formation of Tryptamine: The essential amino acid L-tryptophan serves as the initial precursor. Tryptophan is decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine. Another significant pathway for tryptophan metabolism is initiated by indoleamine 2,3-dioxygenase (IDO), which, although primarily leading to the kynurenine pathway, also influences the availability of tryptophan for other metabolic routes, including tryptamine formation.
-
Pictet-Spengler Reaction and Oxidation: Tryptamine then undergoes a Pictet-Spengler reaction with an aldehyde, with formaldehyde being a likely endogenous candidate. This non-enzymatic or potentially enzyme-catalyzed condensation reaction forms 1,2,3,4-tetrahydro-β-carboline. The final step involves the oxidation of this intermediate to the fully aromatic this compound.
Quantitative Data on this compound Levels in Mammalian Tissues
The concentration of endogenous this compound varies across different mammalian tissues and species. The following table summarizes reported concentrations from various studies. It is important to note that these values can be influenced by factors such as age, diet, and pathological state.
| Tissue/Fluid | Species | Concentration Range | Reference |
| Plasma/Serum | |||
| Human | 0.005 - 0.5 ng/mL | [1] | |
| Human (Smokers) | Significantly higher than non-smokers | ||
| Rat | 0.16 ± 0.03 ng/mL (newborn) | [2][3] | |
| Rat | 1.80 ± 1.51 ng/mL (1 month old) | [2][3] | |
| Rat | 0.35 ± 0.04 ng/mL (16 months old) | [2][3] | |
| Brain | |||
| Rat | 0.33 ± 0.14 ng/g (newborn) | [2][3] | |
| Cerebrospinal Fluid (CSF) | |||
| Human (Healthy) | Undetectable to low pg/mL | ||
| Human (Parkinson's Disease) | Significantly higher than controls |
Experimental Protocols
Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Sample Preparation: Extraction of this compound from Plasma
This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for plasma samples.
-
Alkalinization: To 1 mL of plasma, add 500 µL of 1 M NaOH to adjust the pH to >9.
-
Extraction: Add 5 mL of an organic solvent mixture (e.g., ethyl acetate/hexane, 80:20 v/v).
-
Mixing: Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-4) on the aqueous layer twice more to ensure complete recovery.
-
Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase used for the subsequent chromatographic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Toxicological Effects of Norharmane Exposure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norharmane (9H-pyrido[3,4-b]indole) is a β-carboline alkaloid found in various sources, including tobacco smoke, cooked foods, and certain plants. It is also produced endogenously in the human body. Exhibiting a wide range of biological activities, this compound has been implicated in neurotoxic and genotoxic effects. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing quantitative data, detailing experimental protocols for key assays, and visualizing the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in toxicology, pharmacology, and drug development.
Quantitative Toxicological Data
The following tables summarize the key quantitative data regarding the toxicological effects of this compound exposure from various in vitro and in vivo studies.
Table 1: Enzyme Inhibition and Binding Affinity
| Parameter | Enzyme/Receptor | System | Value | Reference |
| IC₅₀ | Monoamine Oxidase-A (MAO-A) | Recombinant Human | 6.5 µM | [1] |
| IC₅₀ | Monoamine Oxidase-B (MAO-B) | Recombinant Human | 4.7 µM | [1] |
| Kᵢ | Cytochrome P450 2E1 (CYP2E1) | Rat Liver Microsomes | 2.6 µM | [2] |
| Kᵢ | Cytochrome P450 2E1 (CYP2E1) | Human Lymphoblast-expressed Rat CYP2E1 | 13.21 nM | [3] |
| ED₅₀ | Topoisomerase I | Relaxation Assay | 34.4 µg/mL | [4] |
| Kₐ | DNA Binding | Calf Thymus DNA | 2.2 x 10⁻⁵ M | [5] |
Table 2: Neurotoxicity Data
| Endpoint | System | Concentration/Dose | Effect | Reference |
| Dopamine Content Inhibition | PC12 cells | 100 µM | 49.5% inhibition after 48h | [5] |
| IC₅₀ for Dopamine Content Inhibition | PC12 cells | 103.3 µM | [5] | |
| Intracellular Dopamine | Midbrain Neuronal Cultures | 1 µM - 100 µM | Significant dose-dependent decrease | [6] |
| Locomotor Activity | Rats (IP injection) | 0 - 10 mg/kg | Decreased locomotor activity | [1] |
| Neurotoxicity | C. elegans | 0.05, 5, and 10 mg/L | Altered locomotor behaviors, foraging, and chemotaxis | [1] |
Table 3: Genotoxicity Data
| Endpoint | System | Treatment | Result | Reference |
| DNA Adduct Formation | Mouse Kidney, Glandular Stomach, Large Intestine | 0.1% this compound in diet for 4 weeks | DNA adducts detected | [7] |
| DNA Adduct Formation | S. typhimurium TA98 with S9 mix | This compound (8 mg) + Aniline (4 mg) | 3 adduct spots (RAL of 10.8 ± 2.27/10⁸ nucleotides) | [8] |
| DNA Intercalation | Circular DNA | 17 ± 3° unwinding of the double helix | [5] |
Table 4: General Toxicity Data
| Endpoint | System | Dose | Effect | Reference |
| Renal Toxicity | Male F344 rats | 1000 ppm in diet for 2-4 weeks | Focal toxic renal degenerative/necrotic and regenerative lesions | [9] |
| Renal Toxicity | Male F344 rats | 500 ppm in diet for 2-4 weeks | No significant toxic effects observed | [9] |
| Cytotoxicity | Human Neuroblastoma SH-SY5Y cells | Dose-dependent | Induction of apoptosis | [10] |
Key Signaling Pathways and Mechanisms of Toxicity
This compound exerts its toxicological effects through multiple mechanisms, primarily impacting the nervous system and genetic material.
Neurotoxicity: Dopamine Pathway and MAO Inhibition
This compound is a potent inhibitor of monoamine oxidases A and B (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters, including dopamine.[1] Inhibition of MAOs leads to an increase in the synaptic concentration of dopamine, which can contribute to neurotoxic effects through oxidative stress resulting from dopamine auto-oxidation.[6] Furthermore, this compound has been shown to decrease intracellular dopamine levels and inhibit tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[5][6]
Genotoxicity: DNA Interaction and Potential for Damage
This compound exhibits genotoxic potential through several mechanisms. It can intercalate into the DNA double helix, which can interfere with DNA replication and transcription.[5] While not a mutagen itself, this compound acts as a co-mutagen, forming DNA adducts in the presence of other compounds like aromatic amines.[8] These adducts can lead to mutations if not properly repaired. Additionally, this compound has been shown to inhibit topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[4] Inhibition of topoisomerase can lead to the accumulation of single-strand breaks.
Cellular Stress Responses: Oxidative Stress and Apoptosis
This compound exposure has been linked to the induction of oxidative stress and apoptosis. The inhibition of MAO and subsequent increase in dopamine can lead to the generation of reactive oxygen species (ROS).[6] this compound has also been shown to activate the SKN-1/Nrf2 stress response pathway, a key regulator of antioxidant defenses.[11] At high concentrations, this compound can induce apoptosis, or programmed cell death, in neuronal cells, characterized by DNA fragmentation and the activation of caspases.[10]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
This compound
-
Sodium phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing sodium phosphate buffer, the respective MAO enzyme (MAO-A or MAO-B), and varying concentrations of this compound. Include a control without this compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the substrate, kynuramine.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometric plate reader (excitation ~310 nm, emission ~400 nm).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
In Vivo Neurotoxicity Assessment in Rodents
Objective: To evaluate the neurotoxic effects of this compound in a rodent model.
Materials:
-
Male Sprague-Dawley rats
-
This compound solution for injection (e.g., dissolved in saline with a small amount of DMSO)
-
Behavioral testing apparatus (e.g., open field for locomotor activity)
-
Equipment for tissue collection and processing
-
Analytical instruments for measuring neurotransmitter levels (e.g., HPLC-ECD)
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Dosing: Administer this compound via the desired route (e.g., intraperitoneal injection) at different dose levels. Include a vehicle control group.
-
Behavioral Assessment: At specified time points after dosing, conduct behavioral tests. For locomotor activity, place the animal in an open field arena and record its movement for a set duration.
-
Tissue Collection: At the end of the study, euthanize the animals and dissect the brain regions of interest (e.g., striatum, prefrontal cortex).
-
Neurochemical Analysis: Homogenize the brain tissue and analyze the levels of dopamine and its metabolites using HPLC with electrochemical detection.
-
Data Analysis: Analyze the behavioral data and neurochemical data for significant differences between the treatment groups and the control group.
Conclusion
This compound exhibits a complex toxicological profile with significant effects on the central nervous system and the genome. Its potent inhibition of MAO enzymes and subsequent disruption of dopamine homeostasis are key mechanisms of its neurotoxicity. The genotoxic effects, including DNA intercalation, co-mutagenesis, and topoisomerase inhibition, highlight its potential to induce DNA damage. Further research is warranted to fully elucidate the kinetic parameters of its metabolism by CYP450 enzymes and to understand its detailed interactions with DNA repair pathways. The information compiled in this guide provides a solid foundation for future investigations into the toxicological risks and potential therapeutic applications of this compound.
References
- 1. Comparison of nonhomologous end joining and homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Nucleotide Excision Repair [reactome.org]
- 3. The high-affinity binding of [3H]norharman ([3H]beta-carboline) to the ethanol-inducible cytochrome P450 2E1 in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harmine suppresses homologous recombination repair and inhibits proliferation of hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonhomologous end joining: new accessory factors fine tune the machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Base excision repair - Wikipedia [en.wikipedia.org]
- 7. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 8. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 9. Nucleotide excision repair and human syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for Norharmane Quantification in Brain Tissue using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norharmane (9H-pyrido[3,4-b]indole) is a β-carboline alkaloid found in various sources, including tobacco smoke and certain foods. It is a potent inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters such as dopamine and serotonin.[1][2][3] The ability of this compound to modulate monoaminergic systems has made it a subject of interest in neuroscience research, particularly in studies related to neurodegenerative diseases, addiction, and mood disorders.[1][4] This document provides a detailed protocol for the quantification of this compound in brain tissue using High-Performance Liquid Chromatography (HPLC), intended for researchers in neuropharmacology and drug development.
Principle
This method outlines the extraction of this compound from brain tissue, followed by quantitative analysis using a reversed-phase HPLC system coupled with a fluorescence or mass spectrometry detector. The protocol includes steps for sample homogenization, protein precipitation, and chromatographic separation.
Experimental Protocols
Sample Preparation: Brain Tissue Homogenization and Extraction
This protocol is adapted from standard methods for the extraction of small molecules from brain tissue.[5][6][7]
Materials:
-
Brain tissue samples (fresh or frozen at -80°C)
-
0.1 M Perchloric acid (HClO4), ice-cold
-
Acetonitrile, HPLC grade
-
Homogenizer (e.g., Potter-Elvehjem or ultrasonic)
-
Centrifuge capable of reaching >10,000 x g and maintaining 4°C
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh the frozen or fresh brain tissue sample (typically 50-100 mg).
-
To the tissue, add a 10-fold volume of ice-cold 0.1 M perchloric acid (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the sample on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant, avoiding the protein pellet.
-
For further purification and to ensure compatibility with the HPLC mobile phase, a liquid-liquid extraction or solid-phase extraction (SPE) can be performed. However, for many applications, direct injection of the filtered supernatant is sufficient.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis. Store at 4°C if not analyzed immediately.
HPLC-Fluorescence Detection Method
This is a representative HPLC method based on common practices for the analysis of fluorescent β-carbolines. Optimization may be required.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10-70% B
-
15-20 min: 70% B
-
20-21 min: 70-10% B
-
21-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detection:
-
Excitation Wavelength: 280 nm
-
Emission Wavelength: 450 nm
-
HPLC-Mass Spectrometry (MS/MS) Detection Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (can be similar to the fluorescence method, but often with faster gradients for UHPLC):
-
Column: C18 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3-0.5 mL/min
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 169.1 -> Product ion (Q3) m/z (to be determined by direct infusion of a standard)
-
-
Optimization: Ion spray voltage, gas temperatures, and collision energies should be optimized for this compound using a standard solution.
Data Presentation
The following tables summarize representative quantitative data for HPLC-based analysis of small molecules in brain tissue. These values should be established for each specific laboratory setup through proper method validation.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL |
| Recovery | 85 - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Note: These are illustrative values based on similar analyses of neurotransmitters and related compounds in brain tissue.[5][8] Actual values must be determined during in-house method validation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification in brain tissue.
This compound Signaling Pathway
Caption: this compound inhibits MAO-A, leading to increased neurotransmitter levels.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Reinforcing and neural activating effects of this compound, a non-nicotine tobacco constituent, alone and in combination with nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
Application Note: Quantitative Analysis of Norharmane in Human Urine using LC-MS/MS
Introduction
Norharmane is a β-carboline that originates from both endogenous formation and external sources.[1] External exposure is significantly influenced by tobacco smoke, with diet (e.g., fried meats, coffee) also contributing.[1] Elevated levels of this compound have been implicated in several neurological conditions and have been studied as a potential biomarker in various contexts, including alcoholism.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the accurate quantification of this compound in complex biological matrices like urine.[3] This document provides a detailed protocol for the extraction and analysis of this compound from urine samples.
Principle of the Method
This method employs Solid-Phase Extraction (SPE) to isolate this compound from urine matrix components that can cause ion suppression. The extracted analyte is then separated from other compounds using reverse-phase liquid chromatography (LC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is designed for the cleanup and concentration of this compound from human urine samples prior to LC-MS/MS analysis.
Materials and Reagents:
-
Urine samples (stored at -80°C if not used immediately)
-
This compound analytical standard
-
Deuterated this compound (this compound-d4) or other suitable internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Deionized water
-
Mixed-mode cation exchange SPE cartridges
-
Centrifuge
-
Sample tubes
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Centrifuge 1.5 mL of urine at 4000 rpm for 10 minutes to pellet particulate matter.
-
Transfer 1.0 mL of the supernatant to a clean tube.
-
Spike the sample with the internal standard (e.g., 10 µL of 1 µg/mL this compound-d4).
-
Acidify the sample by adding 100 µL of 2% formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode SPE cartridge by passing the following solvents sequentially:
-
3 mL Methanol
-
3 mL Deionized Water
-
3 mL 100 mM Hydrochloric Acid
-
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge to remove interferences:
-
3 mL Deionized Water
-
3 mL Methanol
-
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Perform system suitability tests by injecting a standard solution to ensure proper retention time, peak shape, and signal intensity.
-
Create a calibration curve by analyzing a series of calibration standards prepared in a surrogate matrix (e.g., synthetic urine or stripped urine).
-
Inject the reconstituted samples from the SPE protocol for analysis.
-
Process the data using appropriate software to quantify this compound concentrations based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
Quantitative data for the method are summarized in the tables below. These represent typical parameters and performance characteristics that should be achievable with a properly optimized method.
Table 1: Typical LC-MS/MS Method Parameters for this compound Analysis | Parameter | Setting | | :--- | :--- | | Liquid Chromatography | | | Column | C18 Column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[4] | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.3 mL/min[4] | | Column Temperature | 45°C[4] | | Injection Volume | 5 µL | | Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate | | Mass Spectrometry | | | Ionization Mode | ESI Positive | | Capillary Voltage | 3.0 kV[4] | | Source Temperature | 150°C[4] | | Desolvation Temperature | 500°C[4] | | Desolvation Gas Flow | 700 L/h[4] | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | this compound (Quantifier) | 169.1 | 115.1 | 25 | | this compound (Qualifier) | 169.1 | 142.1 | 20 | | this compound-d4 (IS) | 173.1 | 118.1 | 25 |
Table 2: Example Method Performance Characteristics
| Parameter | Result |
|---|---|
| Linearity (r²) | >0.999[5] |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Intra-day Precision (%CV) | < 10%[6] |
| Inter-day Precision (%CV) | < 15%[6] |
| Accuracy/Recovery | 85 - 115%[7] |
| Matrix Effect | < 20% |
Table 3: Reported this compound Concentrations in Human Urine
| Population | Reported Concentration Range |
|---|---|
| Healthy Non-smokers | Endogenous levels, influenced by diet |
| Smokers | Significantly elevated levels compared to non-smokers[1] |
| Chronic Alcoholics | Up to 6-fold elevation compared to non-alcoholics[2] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow for the LC-MS/MS analysis of this compound in urine.
Caption: A flowchart of the LC-MS/MS analysis of this compound in urine samples.
References
- 1. Exposure to beta-carbolines norharman and harman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excretion of beta-carbolines harman and norharman in 24-hour urine of chronic alcoholics during withdrawal and controlled abstinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A multi-component LC-MS/MS method for detection of ten plant-derived psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous extraction and determination of monoamine neurotransmitters in human urine for clinical routine testing based on a dual functional solid phase extraction assisted by phenylboronic acid coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Norharmane Administration in Mice: Application Notes for Neurobehavioral Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the administration of Norharmane to mice, intended for use in neurobehavioral research. This compound, a β-carboline alkaloid, is a potent reversible inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), making it a valuable tool for investigating the roles of these enzymes in various physiological and pathological processes, including depression, anxiety, and neurodegenerative diseases. This protocol details the necessary materials, reagent preparation, administration procedures, and expected behavioral outcomes. Furthermore, it includes a summary of relevant quantitative data and visual diagrams of the associated signaling pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is an endogenous and exogenous β-carboline with a range of neuromodulatory effects. Its primary mechanism of action involves the inhibition of MAO-A and MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin and dopamine. By inhibiting these enzymes, this compound increases the synaptic availability of these neurotransmitters, leading to various behavioral effects. This protocol outlines the intraperitoneal (IP) administration of this compound in mice, a common and effective route for systemic delivery in preclinical studies.
Data Presentation
The following tables summarize key quantitative data for this compound administration in mice, compiled from various preclinical studies.
Table 1: Dosage and Administration Parameters for this compound in Mice
| Parameter | Value | Reference |
| Route of Administration | Intraperitoneal (IP) | [1][2] |
| Dosage Range (Antidepressant/Anxiolytic-like effects) | 2.5 - 10 mg/kg | [1][2] |
| Dosage Range (General Behavioral Studies) | 0 - 10 mg/kg | [1] |
| Injection Volume | < 10 ml/kg | [1] |
| Needle Gauge | 25-27g | [1] |
| Frequency of Administration | Single dose (acute studies) | [1][2] |
Table 2: Pharmacokinetic and Toxicity Profile of Related β-Carbolines
| Parameter | Value | Species | Reference |
| Oral Bioavailability (Harmane) | ~19% | Rat | [3][4] |
| Median Lethal Dose (LD50) of Harmine (for reference) | 26.9 mg/kg (IP) | Mouse | [5] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL)
-
Needles (25-27 gauge)
-
Animal scale
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
Reagent Preparation
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Fresh DMSO is recommended as it is hygroscopic and moisture can reduce solubility.
-
Vortex thoroughly until the solution is clear.
-
This stock solution can be stored at -20°C for future use.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume needed for the cohort of mice.
-
Dilute the stock solution with sterile saline to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, injecting 0.25 mL). The final concentration of DMSO in the working solution should be kept to a minimum (ideally <5%) to avoid vehicle-induced effects.
-
Vortex the working solution thoroughly to ensure homogeneity.
-
Warm the working solution to room temperature before injection to minimize discomfort to the animal.
-
Intraperitoneal (IP) Administration Protocol
-
Animal Preparation:
-
Weigh each mouse accurately on the day of the experiment to calculate the precise injection volume.
-
Handle the mice gently to minimize stress.
-
-
Restraint:
-
Properly restrain the mouse to expose the abdomen. One common method is to grasp the loose skin over the shoulders and behind the ears with the non-dominant hand. The tail can be secured between the last two fingers of the same hand.
-
-
Injection Site Identification:
-
Injection Procedure:
-
Use a new sterile syringe and needle for each animal.
-
Hold the syringe with the bevel of the needle facing up.
-
Insert the needle at a 30-45 degree angle into the identified injection site.[1][6]
-
Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound working solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage.
-
Observe the animal for any immediate adverse reactions, such as bleeding at the injection site, signs of pain, or distress. Apply gentle pressure with sterile gauze if minor bleeding occurs.
-
Monitor the animals for the expected duration of the behavioral experiment.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for this compound Administration and Behavioral Testing
Caption: Experimental workflow for this compound studies.
Expected Outcomes and Troubleshooting
-
Behavioral Effects: Following this compound administration at doses between 2.5-10 mg/kg, mice are expected to exhibit antidepressant-like effects, such as reduced immobility time in the forced swim test.[2] Anxiolytic or anxiogenic effects may also be observed, depending on the dose and the specific behavioral paradigm used.[1]
-
Locomotor Activity: this compound may decrease locomotor activity.[1] It is crucial to assess locomotor activity to ensure that the observed effects in behavioral tests are not due to sedation or motor impairment.
-
Troubleshooting:
-
Inconsistent Behavioral Results: Ensure accurate dosing and consistent timing of administration relative to behavioral testing. The estrous cycle in female mice can influence behavior, so it may be necessary to monitor and account for this.
-
Adverse Reactions: If animals show signs of significant distress, reduce the dose or consider a different vehicle. The use of a high concentration of DMSO can cause local irritation.
-
Injection Failure: If fluid is observed leaking from the injection site, the injection may have been subcutaneous. Ensure proper needle placement within the peritoneal cavity.
-
Conclusion
This protocol provides a detailed guide for the safe and effective administration of this compound to mice for neurobehavioral research. By following these procedures, researchers can obtain reliable and reproducible data to investigate the role of MAO inhibition in various neurological processes. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central inhibition prevents the in vivo acute toxicity of harmine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols: Norharmane as a Fluorescent Probe in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norharmane (9H-pyrido[3,4-b]indole) is a naturally occurring β-carboline alkaloid found in various plants and is also formed endogenously in the human body. It is known for a range of biological activities, including its role as a monoamine oxidase inhibitor and its potential neuroactive properties. Beyond its pharmacological profile, this compound possesses intrinsic fluorescence, a characteristic that allows it to be explored as a potential fluorescent probe for cellular imaging. Its fluorescence is sensitive to the microenvironment, particularly pH, making it a candidate for visualizing specific cellular compartments. These application notes provide an overview of this compound's fluorescent properties and protocols for its use in live-cell imaging.
Photophysical and Chemical Properties
This compound's utility as a fluorescent probe stems from its distinct excitation and emission spectra, which are influenced by environmental factors such as pH. This pH sensitivity is a key feature, as it allows for the potential visualization of acidic organelles within the cell.
Table 1: Fluorescence Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Excitation Maximum (λex) | ~341 nm, ~370 nm | Aqueous Solution | [1] |
| Emission Maximum (λem) | ~450 nm | Aqueous Solution | [1] |
| pH Sensitivity | Fluorescence properties are pH-dependent. A protonation step occurs at pH 7.2, leading to a significant redshift of approximately 50 nm in the emission spectrum. | Aqueous Solution | [1] |
| Interaction with Nucleic Acids | Forms supramolecular assemblies with dAMP monomers; does not intercalate. | Aqueous Solution |[1] |
Principle of Action and Cellular Localization
This compound is a weakly basic molecule. This property suggests that it can passively diffuse across the cell membrane in its neutral state. Once inside the cell, it is likely to accumulate in acidic compartments, such as lysosomes and endosomes, due to protonation. In these acidic environments (pH ~4.5-5.5), the protonated form of this compound becomes trapped, leading to a localized increase in fluorescence. This phenomenon, known as "ion trapping" or "acidotropism," is a common mechanism for probes that target acidic organelles. The fluorescence of this compound is also known to be enhanced in these environments, further improving its utility as a probe for these specific compartments.
Proposed Mechanism of Cellular Uptake and Localization
References
Application Notes and Protocols for the Synthesis of Radiolabeled Norharmane for PET Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of radiolabeled Norharmane ([¹¹C]this compound and [¹⁸F]Fluoroethyl-Norharmane) for use as a Positron Emission Tomography (PET) tracer. This compound, a β-carboline alkaloid, is a potent inhibitor of monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase (IDO), making it a valuable target for neuroimaging and oncology research.[1] The following protocols are based on established radiolabeling methodologies for analogous β-carboline structures and provide a framework for the successful production of these novel radiotracers.
Data Presentation
The following table summarizes the anticipated quantitative data for the synthesis of [¹¹C]this compound and [¹⁸F]Fluoroethyl-Norharmane, based on typical results for similar radiolabeling procedures.
| Parameter | [¹¹C]this compound | [¹⁸F]Fluoroethyl-Norharmane | Reference |
| Radionuclide | Carbon-11 | Fluorine-18 | N/A |
| Half-life | 20.4 minutes | 109.8 minutes | [2][3] |
| Precursor | N-Boc-desmethyl-Norharmane | Desmethyl-Norharmane | N/A |
| Radiolabeling Agent | [¹¹C]CH₃I or [¹¹C]CH₃OTf | [¹⁸F]FCH₂CH₂OTs | [4][5] |
| Radiochemical Yield (decay-corrected) | 30 - 50% | 15 - 25% | |
| Molar Activity (at end of synthesis) | > 37 GBq/µmol | > 50 GBq/µmol | |
| Total Synthesis Time | 30 - 40 minutes | 60 - 75 minutes | [6][7] |
| Radiochemical Purity | > 98% | > 98% |
Experimental Protocols
Synthesis of [¹¹C]this compound
This protocol describes the synthesis of [¹¹C]this compound via N-methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
1.1. Precursor Synthesis: N-Boc-desmethyl-Norharmane
A detailed synthesis of the precursor is required and should be performed in a dedicated chemistry laboratory. The synthesis of β-carbolines can be achieved through various methods, such as the Pictet-Spengler reaction.[8][9]
1.2. [¹¹C]Methyl Iodide/[¹¹C]Methyl Triflate Production
[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[2] This is then converted to [¹¹C]CH₄, which is subsequently used to produce [¹¹C]CH₃I or [¹¹C]CH₃OTf using an automated radiochemistry synthesis module.[4]
1.3. Radiolabeling Procedure
-
Transfer the produced [¹¹C]CH₃I or [¹¹C]CH₃OTf to a reaction vessel containing 0.5-1.0 mg of the N-Boc-desmethyl-Norharmane precursor dissolved in 300 µL of anhydrous dimethylformamide (DMF).
-
Add 5 µL of a 1 M sodium hydroxide solution.
-
Seal the reaction vessel and heat at 80-100°C for 5 minutes.
-
After cooling, quench the reaction with 500 µL of HPLC mobile phase.
1.4. Purification
Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18, 10 µm, 250 x 10 mm
-
Mobile Phase: Acetonitrile/Water/Trifluoroacetic acid (TFA) gradient
-
Flow Rate: 4-5 mL/min
-
Detection: UV (254 nm) and radioactivity detectors
Collect the radioactive fraction corresponding to the [¹¹C]this compound peak.
1.5. Formulation and Quality Control
-
The collected HPLC fraction is diluted with sterile water and passed through a sterile filter into a sterile vial.
-
Perform quality control on a sample of the final product using analytical HPLC to determine radiochemical purity and molar activity.
-
Confirm the identity of the product by co-elution with a non-radioactive this compound standard.
Synthesis of [¹⁸F]Fluoroethyl-Norharmane
This protocol describes a two-step approach for the synthesis of [¹⁸F]Fluoroethyl-Norharmane.
2.1. Precursor Synthesis: Desmethyl-Norharmane
The synthesis of the desmethyl-Norharmane precursor is a prerequisite and should be conducted in a standard organic chemistry laboratory.
2.2. [¹⁸F]Fluoroethyltosylate Production
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[10] The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and Kryptofix 2.2.2. The solvent is removed by azeotropic distillation with acetonitrile. The dried [¹⁸F]fluoride is then reacted with ethylene ditosylate to produce [¹⁸F]fluoroethyltosylate.
2.3. Radiolabeling Procedure
-
Transfer the [¹⁸F]fluoroethyltosylate in anhydrous acetonitrile to a reaction vessel containing 1-2 mg of desmethyl-Norharmane.
-
Add a suitable base, such as potassium carbonate.
-
Seal the vessel and heat at 100-120°C for 15-20 minutes.
-
Cool the reaction vessel and dilute the mixture with HPLC mobile phase.
2.4. Purification
Purify the product using semi-preparative RP-HPLC with similar conditions as described for [¹¹C]this compound.
2.5. Formulation and Quality Control
Formulate and perform quality control on the final [¹⁸F]Fluoroethyl-Norharmane product as described for [¹¹C]this compound.
Visualizations
Caption: Synthetic pathway for [¹¹C]this compound.
Caption: Synthetic pathway for [¹⁸F]Fluoroethyl-Norharmane.
Caption: General experimental workflow for radiotracer production.
References
- 1. ≥98% (TLC), crystalline, monoamine oxidase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 2. openmedscience.com [openmedscience.com]
- 3. Positron emission tomography imaging using radiolabeled inorganic nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two-step radiosynthesis of 18)F]FE-β-CIT and [18F]PR04.MZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. openmedscience.com [openmedscience.com]
Norharmane: A Versatile Tool for Interrogating Monoamine Oxidase-A Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Norharmane (9H-pyrido[3,4-b]indole) is a β-carboline alkaloid that serves as a potent and reversible inhibitor of monoamine oxidase-A (MAO-A).[1][2] This characteristic makes it an invaluable tool compound for researchers studying the role of MAO-A in neuropsychiatric disorders, neurodegenerative diseases, and other physiological and pathological processes. MAO-A is a key enzyme in the metabolic degradation of monoamine neurotransmitters such as serotonin and norepinephrine.[3][4] Its dysregulation has been implicated in conditions like depression, anxiety, and Parkinson's disease.[5][6] These application notes provide a comprehensive overview of this compound's utility in MAO-A research, including its mechanism of action, selectivity, and detailed protocols for its use in in vitro assays.
Mechanism of Action and Selectivity
This compound exerts its inhibitory effect on MAO-A through a reversible binding mechanism.[2] This allows for the temporary and controlled modulation of enzyme activity, which is advantageous for experimental studies. While it is a potent inhibitor of MAO-A, there are varying reports regarding its selectivity over its isoform, MAO-B. Some studies indicate a degree of selectivity for MAO-A, while others suggest that it can inhibit both isoforms, particularly at higher concentrations.[2][5] Therefore, it is crucial for researchers to consider the concentration of this compound used in their experiments and to validate its selectivity under their specific assay conditions. This compound's interaction with MAO-A prevents the breakdown of key neurotransmitters, leading to their increased availability in the synaptic cleft and subsequent modulation of downstream signaling pathways.[4][7]
Quantitative Data
The inhibitory potency of this compound against MAO-A and MAO-B is typically quantified by its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). These values can vary depending on the experimental conditions, such as the enzyme source, substrate used, and assay methodology. The following table summarizes reported IC50 and Ki values for this compound.
| Parameter | MAO-A | MAO-B | Reference |
| Ki | 3.34 µM | - | [1] |
| IC50 | ~21.2 µM (for dopamine content inhibition in PC12 cells) | - | [8][9] |
| IC50 | - | ~103.3 µM (for dopamine content inhibition in PC12 cells) | [8][9] |
Note: The provided IC50 values from Yang et al. (2008) reflect the inhibition of dopamine content in a cellular context, which is an indirect measure of MAO activity.
Experimental Protocols
In Vitro MAO-A Inhibition Assay using a Fluorometric Method
This protocol describes a common method for determining the inhibitory activity of this compound on MAO-A using a fluorometric assay kit. This type of assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.[10][11]
Materials:
-
Recombinant human MAO-A enzyme
-
This compound
-
MAO-A substrate (e.g., tyramine)[10]
-
Horseradish peroxidase (HRP)
-
A suitable fluorescent probe (e.g., Amplex Red or a high-sensitivity probe)[10][11]
-
MAO-A assay buffer (e.g., potassium phosphate buffer, pH 7.4)[12]
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
-
Positive control inhibitor (e.g., clorgyline)[10]
-
DMSO (for dissolving this compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute with MAO-A assay buffer to achieve the desired test concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1-2%).
-
Reconstitute the MAO-A enzyme, HRP, and fluorescent probe according to the manufacturer's instructions.
-
Prepare the MAO-A substrate solution in the assay buffer.
-
Prepare a working solution of the positive control inhibitor.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the following:
-
Test wells: 10 µL of this compound solution at various concentrations.
-
Positive control wells: 10 µL of the positive control inhibitor solution.
-
Enzyme control (vehicle) wells: 10 µL of assay buffer containing the same concentration of DMSO as the test wells.
-
-
Add 50 µL of the MAO-A enzyme solution to all wells.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[13]
-
To initiate the enzymatic reaction, add 40 µL of the MAO-A substrate solution to all wells.
-
Immediately add the detection reagent containing HRP and the fluorescent probe.
-
Incubate the plate at a controlled temperature, protected from light, for a specific duration (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 535/587 nm).[14]
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (no enzyme) from all readings.
-
Calculate the percentage of MAO-A inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using a suitable software.
-
Visualizations
Signaling Pathway
References
- 1. This compound | MAO inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Harmala alkaloid - Wikipedia [en.wikipedia.org]
- 3. Monoamine oxidase type A: differences in selectivity towards l-norepinephrine compared to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of harman and norharman on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Norharmane Neurotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the neurotoxicity of norharmane, a β-carboline alkaloid, in vitro. The following sections describe experimental procedures for evaluating cell viability, apoptosis, oxidative stress, mitochondrial dysfunction, and neurite outgrowth in neuronal cell lines.
Overview of this compound Neurotoxicity
This compound is an endogenous and exogenous compound that has been implicated in the pathology of neurodegenerative diseases. In vitro studies are crucial for elucidating the mechanisms of its neurotoxicity. Commonly used cell lines for these investigations include the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12, as they exhibit neuronal characteristics.[1][2][3][4] this compound has been shown to induce neurotoxicity through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), disruption of mitochondrial function, and inhibition of neurite outgrowth.[5][6]
Cell Viability Assays
Cell viability assays are fundamental in assessing the cytotoxic effects of this compound. The MTT and Alamar Blue assays are commonly employed for this purpose.
Quantitative Data Summary
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect |
| SH-SY5Y | MTT | 19.38 - 310 µM | 24 and 48 hours | Dose-dependent decrease in cell viability. IC50 values were 77.1 µM at 24h and 74.7 µM at 48h.[7] |
| SH-SY5Y | Alamar Blue | 0 - 1000 µM | 24 and 48 hours | Concentration-dependent decrease in cell viability. The LD50 value was 12.98 µM after 24 hours of treatment.[8] |
| PC12 | MTT | 10, 20, 50, 100 µg/mL | 24, 48, and 72 hours | Significant dose-dependent decrease in cell viability at all time points.[9] |
Experimental Protocols
2.2.1. MTT Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
SH-SY5Y or PC12 cells
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[10]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2.2.2. Alamar Blue (Resazurin) Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound stock solution
-
Alamar Blue (Resazurin) solution
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.[8]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Treat the cells with various concentrations of this compound as described in the MTT assay protocol.
-
Incubate for the desired duration (e.g., 24 or 48 hours).
-
Add 10 µL of Alamar Blue solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of this compound-induced neurotoxicity. Annexin V/Propidium Iodide (PI) staining and caspase-3 activity assays are standard methods to detect apoptosis.
Quantitative Data Summary
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect |
| SH-SY5Y | Annexin V/PI | 2 µM, 62 µM, 125 µM | 24 hours | Increased number of apoptotic and necrotic cells with increasing this compound concentration.[8] |
| PC12 | Caspase-3 Activity | Not specified | Not specified | This compound treatment can lead to the activation of caspase-3. |
Experimental Protocols
3.2.1. Annexin V/Propidium Iodide (PI) Staining Protocol
This protocol is for flow cytometry analysis.
Materials:
-
Treated and untreated cells (1-5 x 10^6 cells/mL)
-
10X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with this compound.
-
Wash the cells twice with cold PBS and centrifuge at 400-600 x g for 5 minutes at room temperature.[11]
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.[11]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/mL).[12]
-
Incubate the cells for 10-15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[12]
-
3.2.2. Caspase-3 Activity Assay Protocol (Colorimetric)
This protocol is based on the cleavage of a colorimetric substrate.
Materials:
-
Treated and untreated cells
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
DEVD-pNA (caspase-3 substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating with this compound.
-
Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
To a 96-well plate, add 50-200 µg of protein in 50 µL of Cell Lysis Buffer per well.
-
Prepare the Reaction Mix by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.
-
Add 5 µL of 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Oxidative Stress Assays
This compound can induce oxidative stress by increasing the production of reactive oxygen species (ROS). The DCFH-DA assay is a common method to measure intracellular ROS levels.
Quantitative Data Summary
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect |
| SH-SY5Y | DCFH-DA | 25, 38.75, 50 µM | 24 hours | Increased ROS production with increasing this compound concentration.[7] |
Experimental Protocol: DCFH-DA Assay
This protocol is for fluorescence microscopy or a plate reader.
Materials:
-
Adherent cells in a 24-well or 96-well plate
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed and treat cells with this compound as described previously.
-
After treatment, remove the medium and wash the cells once with serum-free medium.[13]
-
Prepare a working solution of DCFH-DA at a final concentration of 5-20 µM in serum-free medium.[1][7]
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[13][14]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[13]
-
Add 500 µL (for 24-well plate) or 100 µL (for 96-well plate) of PBS to each well.[13]
-
Immediately measure the fluorescence using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.[14]
-
Quantify the fluorescence intensity and normalize to the control group.
Mitochondrial Dysfunction Assays
Mitochondria are key targets of this compound-induced neurotoxicity. The JC-1 assay is used to measure changes in the mitochondrial membrane potential (ΔΨm).
Quantitative Data Summary
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect |
| Not specified | JC-1 | Not specified | Not specified | This compound can cause a decrease in mitochondrial membrane potential. |
Experimental Protocol: JC-1 Assay
This protocol can be adapted for flow cytometry, fluorescence microscopy, or a microplate reader.
Materials:
-
Treated and untreated cells
-
JC-1 dye solution
-
Culture medium
-
PBS or Assay Buffer
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization (optional)
Procedure:
-
Seed and treat cells with this compound.
-
Prepare a JC-1 working solution (e.g., 1-10 µM) in pre-warmed culture medium.[15]
-
Remove the treatment medium and add the JC-1 working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.[15][16]
-
Wash the cells once or twice with PBS or Assay Buffer.[16]
-
Analyze the cells promptly.
-
Fluorescence Microscopy/Plate Reader: Measure the fluorescence of JC-1 aggregates (red fluorescence, Ex/Em ~535/590 nm) and JC-1 monomers (green fluorescence, Ex/Em ~485/535 nm).[15] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Flow Cytometry: Analyze the shift in fluorescence from red (healthy, polarized mitochondria) to green (apoptotic, depolarized mitochondria).
-
Neurite Outgrowth Assay
This compound can impair neuronal differentiation and development, which can be assessed by measuring neurite outgrowth in PC12 cells.
Quantitative Data Summary
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect |
| PC12 | Neurite Outgrowth | Not specified | Not specified | This compound can inhibit NGF-induced neurite outgrowth. |
Experimental Protocol: Neurite Outgrowth Assay
Materials:
-
PC12 cells
-
Collagen-coated culture plates
-
Differentiation medium (low serum medium containing Nerve Growth Factor, NGF)
-
This compound stock solution
-
Microscope with a camera and image analysis software
Procedure:
-
Coat the culture plates with collagen type IV.
-
Seed PC12 cells at a low density (e.g., 1 x 10^4 cells/well in a 24-well plate) in growth medium.[17]
-
After 24 hours, replace the growth medium with differentiation medium containing an optimal concentration of NGF (e.g., 50 ng/mL) and different concentrations of this compound.[3]
-
Incubate the cells for 2-7 days, changing the medium every 2-3 days.
-
Capture images of the cells at different time points using a phase-contrast microscope.
-
Quantify neurite outgrowth. A common criterion is to count the percentage of cells bearing at least one neurite that is longer than the diameter of the cell body.[3] Image analysis software can be used to measure the total neurite length per cell.
-
Compare the neurite outgrowth in this compound-treated cells to the NGF-only control.
Signaling Pathways and Visualizations
This compound-induced neurotoxicity involves the modulation of several signaling pathways. Key pathways include the activation of stress-activated protein kinases like p38 MAPK, which can lead to apoptosis, and the SKN-1/Nrf2 pathway, which is involved in the cellular stress response.[6][18]
Caption: Experimental workflow for assessing this compound neurotoxicity in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound prevents muscle aging via activation of SKN-1/NRF2 stress response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Manganese-Induced Oxidative DNA Damage in Neuronal SH-SY5Y Cells: Attenuation of thymine base lesions by glutathione and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doc.abcam.com [doc.abcam.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]
Application Notes and Protocols for Studying Norharmane Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Norharmane on neuronal cells in vitro. This document includes detailed protocols for cell culture, experimental assays, and data interpretation, along with visual representations of key pathways and workflows.
This compound, a β-carboline alkaloid, is a potent neuroactive compound found in various sources, including tobacco smoke and certain foods. It is known to be a potent and selective inhibitor of monoamine oxidase A (MAO-A)[1]. Research suggests its involvement in several neurological processes and pathologies, making it a compound of interest for neurotoxicity and drug development studies.
Recommended Cell Culture Models
The choice of a cellular model is critical for studying the neuronal effects of this compound. Both primary neuronal cultures and immortalized cell lines are valuable tools, each with distinct advantages.
Primary Neuronal Cultures: Primary neurons, directly isolated from rodent brain tissue (e.g., cortex, hippocampus), offer high physiological relevance, closely mimicking the in vivo environment[2][3][4]. They are particularly useful for studying neurodevelopment, neurotoxicity, and synapse formation[3][5]. Cultures can be established from embryonic or neonatal rodents[2]. While powerful, they can be more challenging to maintain than cell lines.
Neuronal Cell Lines: Immortalized cell lines provide a more homogenous and reproducible system. The following cell lines are commonly used in neurotoxicity studies and have been specifically utilized in research on this compound and related compounds:
-
SH-SY5Y (Human Neuroblastoma): This cell line is a popular model in neurobiology. Upon differentiation, these cells exhibit many characteristics of mature neurons. Studies have shown that this compound can induce apoptotic cell death in SH-SY5Y cells[6].
-
PC-12 (Rat Pheochromocytoma): PC-12 cells are another widely used neuronal model that can be differentiated to display a neuron-like phenotype[7][8]. Research has demonstrated that this compound affects dopamine biosynthesis and can enhance L-DOPA-induced cytotoxicity in these cells[9][10].
Experimental Protocols
Below are detailed protocols for key experiments to assess the effects of this compound on neuronal cells.
General Cell Culture and this compound Treatment
a) Cell Line Culture (SH-SY5Y or PC-12):
-
Culture cells in a suitable medium (e.g., DMEM/F-12 for SH-SY5Y, RPMI-1640 for PC-12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
-
For differentiation (optional but recommended for a more mature neuronal phenotype), reduce the serum concentration and add a differentiating agent (e.g., retinoic acid for SH-SY5Y, Nerve Growth Factor (NGF) for PC-12).
b) Primary Neuron Culture (from rodent cortex):
-
Dissect cortical tissue from embryonic day 16-18 mouse or rat brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and enzymatically digest it with trypsin at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the cells on poly-L-lysine or other suitable coated culture dishes in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
c) this compound Preparation and Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO)[1].
-
On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically below 0.1% to avoid solvent-induced toxicity.
-
Remove the existing medium from the cultured cells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Assessment of Neurotoxicity
a) Cell Viability Assay (MTT or Resazurin):
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time period.
-
Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b) Cytotoxicity Assay (LDH Release):
-
Plate and treat cells as described for the viability assay.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released into the supernatant, which is indicative of compromised cell membrane integrity[11].
-
Measure the absorbance according to the kit's protocol.
-
Express cytotoxicity as a percentage of the positive control (e.g., cells treated with a lysis buffer).
Analysis of Apoptosis
a) Morphological Assessment:
-
Culture cells on glass coverslips and treat them with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with a fluorescent dye such as Hoechst 33342 or DAPI.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic nuclear condensation and fragmentation[6].
b) Caspase-3 Activity Assay:
-
Plate and treat cells as previously described.
-
Lyse the cells and use a commercially available caspase-3 colorimetric or fluorometric assay kit to measure the activity of this key executioner caspase in apoptosis.
-
Measure the absorbance or fluorescence as per the manufacturer's instructions.
Measurement of Oxidative Stress
a) Reactive Oxygen Species (ROS) Detection:
-
Culture cells in a black, clear-bottom 96-well plate.
-
Treat the cells with this compound for the desired duration.
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize it with a fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS[12][13].
Analysis of Dopaminergic System Alterations
a) Dopamine Content Measurement (HPLC):
-
Culture and treat dopaminergic cells (e.g., differentiated PC-12 or primary midbrain neurons).
-
Harvest the cells and lyse them in an appropriate buffer.
-
Analyze the intracellular dopamine content using High-Performance Liquid Chromatography (HPLC) with electrochemical detection. This compound has been shown to decrease intracellular dopamine levels[9][10][11].
b) Western Blot Analysis of Key Proteins:
-
Treat cells with this compound and then lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest, such as Tyrosine Hydroxylase (TH), MAO-A, and MAO-B, followed by incubation with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. This can reveal changes in the expression of key enzymes in the dopamine pathway[11].
Data Presentation
Table 1: Summary of this compound's Effects on Neuronal Cells
| Parameter | Cell Model | This compound Concentration | Exposure Time | Observed Effect | Reference |
| Cell Viability/Toxicity | SH-SY5Y | Dose-dependent | Not specified | Induction of apoptotic cell death | |
| PC-12 | > 80 µM | 48 h | Cytotoxicity | [10] | |
| Neuro-2a | Dose-dependent | 24h & 48h | Decreased cell survival, apoptosis | ||
| Dopamine Metabolism | PC-12 | 100 µM (IC50) | 48 h | Inhibition of dopamine content | [9][10] |
| Midbrain Neurons | 1 µM - 100 µM | 24 h | Dose-dependent decrease in intracellular dopamine | [11][14] | |
| Enzyme Inhibition | MAO-A Assay | 3.34 µM (Ki) | N/A | Potent and selective inhibition | [1] |
| DNA Damage | SH-SY5Y | Dose-dependent | Not specified | Induction of DNA damage | [6] |
Visualizations
Experimental Workflow
References
- 1. This compound | MAO inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. neuroproof.com [neuroproof.com]
- 4. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norharman, an indoleamine-derived beta-carboline, but not Trp-P-2, a gamma-carboline, induces apoptotic cell death in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of harman and norharman on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Application of Norharmane in Addiction Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norharmane, a β-carboline alkaloid, has garnered significant interest in the field of addiction research due to its complex pharmacology and potential role in the reinforcing effects of various substances of abuse. It is found endogenously in human tissues and is also a component of tobacco smoke and certain foods.[1] this compound's primary mechanism of action involves the inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the degradation of key neurotransmitters like dopamine, serotonin, and norepinephrine.[2][3][4] This inhibition leads to increased synaptic availability of these neurotransmitters, a mechanism that is highly relevant to the neurobiology of addiction.[2][3][5] Research suggests that this compound may act synergistically with addictive substances like nicotine, potentiating their reinforcing effects and contributing to dependence.[2][3][4][6] This document provides detailed application notes and experimental protocols for utilizing this compound in various addiction research models.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of this compound in different addiction models.
Table 1: this compound in Cocaine Addiction Models
| Animal Model | This compound Dosage | Administration Route | Key Findings | Reference |
| Male Wistar Rats | 0.2-20 mg/kg | Intraperitoneal (i.p.) | U-shaped decrease in cocaine self-administration, with 10 mg/kg being the most potent dose.[7] | [7] |
| Male Wistar Rats | 10 mg/kg | Intraperitoneal (i.p.) | Increased response time in the somato-sensory orienting test in both cocaine-exposed and naïve animals.[7] | [7] |
Table 2: this compound in Nicotine Addiction Models
| Model System | This compound Concentration/Dosage | Exposure/Administration | Key Findings | Reference |
| Midbrain Neuronal Cultures | 1 µM - 100 µM | 24-hour exposure | Dose-dependent decrease in intracellular dopamine.[2][3] Decreased MAO-A and MAO-B expression when combined with nicotine.[2] | [2][3] |
| Male Rats | 5 mg/kg/day | Not specified | Potentiated the reinforcing effects of nicotine.[4][6] | [4][6] |
Table 3: this compound in Opioid Addiction Models
| Animal Model | This compound Dosage | Administration Route | Key Findings | Reference |
| Morphine-dependent rats | 20 mg/kg | Not specified | Prevented the stimulatory effect of opiate withdrawal on DOPA synthesis and attenuated the severity of the withdrawal syndrome.[8] | [8] |
Table 4: this compound in Alcohol Withdrawal Models
| Study Population | Sample Type | Key Findings | Reference |
| Chronic Alcoholics | 24-hour urine | This compound excretion was elevated up to 6-fold compared to non-alcoholics during 6-8 weeks of controlled abstention.[9] | [9] |
| Chronic Alcoholics | Blood plasma | This compound levels were significantly higher in alcoholics compared to non-alcoholic controls.[10] | [10] |
Experimental Protocols
Protocol 1: Cocaine Self-Administration in Rats
This protocol is based on the methodology described by Genedi et al. (2001).[7]
Objective: To assess the effect of this compound on the reinforcing properties of cocaine.
Materials:
-
Male Wistar rats
-
Operant conditioning chambers (Skinner boxes) equipped with two levers, a stimulus light, and an infusion pump.[11]
-
Intravenous catheters
-
Cocaine hydrochloride
-
This compound
-
Saline solution (vehicle)
-
Surgical supplies for catheter implantation
Procedure:
-
Animal Surgery: Surgically implant chronic intravenous catheters into the jugular vein of the rats under anesthesia. Allow a recovery period of at least one week.
-
Acquisition of Cocaine Self-Administration:
-
Place rats in the operant chambers for daily 3-hour sessions for seven consecutive days.
-
Active lever presses will result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., light).
-
Inactive lever presses will have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved.
-
-
This compound Administration:
-
On the seventh session, 30 minutes prior to the self-administration session, administer a single intraperitoneal (i.p.) injection of this compound (0.2, 2, 10, or 20 mg/kg) or vehicle (saline).[7]
-
-
Data Collection and Analysis:
-
Record the number of active and inactive lever presses throughout the 3-hour session.
-
Analyze the data to determine the effect of different doses of this compound on cocaine intake. A U-shaped dose-response curve is expected, with the 10 mg/kg dose showing the most significant reduction in cocaine self-administration.[7]
-
Protocol 2: Conditioned Place Preference (CPP) for Nicotine in Mice
This protocol is a standard CPP paradigm, a widely used model to study the rewarding effects of drugs.[12][13][14][15]
Objective: To evaluate the rewarding properties of this compound alone and in combination with nicotine.
Materials:
-
Male mice
-
Three-chamber CPP apparatus with distinct visual and tactile cues in each of the two larger chambers.
-
Nicotine hydrogen tartrate salt
-
This compound
-
Saline solution (vehicle)
Procedure:
-
Pre-Conditioning (Habituation):
-
On Day 1, place each mouse in the central chamber and allow it to freely explore the entire apparatus for 15 minutes.
-
Record the time spent in each of the two larger chambers to establish baseline preference. An unbiased design is preferred.[12]
-
-
Conditioning:
-
This phase typically lasts for 6-8 days, with two conditioning sessions per day.
-
In the morning session, administer the drug (nicotine, this compound, or a combination) and confine the mouse to one of the larger chambers for 30 minutes.
-
In the afternoon session (at least 4 hours later), administer the vehicle and confine the mouse to the opposite chamber for 30 minutes.
-
The drug-paired chamber should be counterbalanced across animals.
-
-
Post-Conditioning (Test):
-
On the day after the last conditioning session, place the mouse in the central chamber and allow it to freely explore the entire apparatus for 15 minutes, with no drug administration.
-
Record the time spent in each of the two larger chambers.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests.
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties of the substance.
-
Protocol 3: In Vitro Analysis of this compound's Effect on Dopaminergic Neurons
This protocol is based on the study by Burks et al. (2015).[2][3]
Objective: To investigate the effects of this compound on dopamine levels and MAO expression in midbrain neuronal cultures.
Materials:
-
Primary midbrain neuronal cultures (e.g., from rat embryos)
-
This compound
-
Nicotine (optional, for combination studies)
-
Cell culture reagents
-
High-performance liquid chromatography (HPLC) system for dopamine quantification
-
Western blotting or qPCR equipment for MAO-A and MAO-B expression analysis
Procedure:
-
Cell Culture and Treatment:
-
Dopamine Quantification:
-
Following treatment, collect both the cell lysates (for intracellular dopamine) and the culture medium (for extracellular dopamine).
-
Analyze dopamine levels using HPLC with electrochemical detection.
-
-
MAO Expression Analysis:
-
Harvest the cells and perform either Western blotting to quantify MAO-A and MAO-B protein levels or qPCR to measure their mRNA expression.
-
-
Data Analysis:
Mandatory Visualizations
Caption: this compound's Mechanism of Action in Dopaminergic Synapses.
Caption: Experimental Workflow for Cocaine Self-Administration Study.
Caption: Experimental Workflow for Conditioned Place Preference Study.
References
- 1. Norharman and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuroscience of Drug Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca [frontiersin.org]
- 7. The acute effects of norharman on cocaine self-administration and sensorimotor function in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Excretion of beta-carbolines harman and norharman in 24-hour urine of chronic alcoholics during withdrawal and controlled abstinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma norharman (beta-carboline) levels are elevated in chronic alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. remedypublications.com [remedypublications.com]
- 12. commons.nmu.edu [commons.nmu.edu]
- 13. A Conditioned Place Preference for Heroin Is Signaled by Increased Dopamine and Direct Pathway Activity and Decreased Indirect Pathway Activity in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 15. The Varied Uses of Conditioned Place Preference in Behavioral Neuroscience Research: An Investigation of Alcohol Administration in Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Norharmane Solubility in Aqueous Solutions
Welcome to the technical support center for improving the aqueous solubility of norharmane. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this compound's low solubility in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired concentrations and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
This compound is a β-carboline alkaloid with a planar, hydrophobic structure, which limits its ability to form favorable interactions with polar water molecules. Its solubility in aqueous solutions is very low.[1][2]
Q2: What are the common organic solvents for dissolving this compound?
This compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2] The solubility in these solvents is generally around 1 mg/mL, although higher concentrations in fresh DMSO have been reported.[2]
Q3: How can I prepare an aqueous working solution of this compound for my experiments?
The most common method is to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be diluted into an aqueous buffer or isotonic saline to the desired final concentration.[2] It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system.[2]
Q4: For how long can I store aqueous solutions of this compound?
It is not recommended to store aqueous solutions of this compound for more than one day due to potential stability issues and precipitation over time.[2]
Q5: What are the main strategies to improve the aqueous solubility of this compound?
The primary methods for enhancing the aqueous solubility of this compound and other similar alkaloids include:
-
pH Adjustment: As a weak base, this compound's solubility increases in acidic conditions.[3][4]
-
Co-solvents: Using water-miscible organic solvents in the aqueous solution can increase solubility.
-
Salt Formation: Converting this compound to its hydrochloride salt can significantly improve aqueous solubility.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its solubility.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of organic stock solution into aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. The final concentration of the organic solvent may be too low to maintain solubility. | 1. Decrease the final concentration of this compound in the aqueous solution. 2. Increase the proportion of the organic co-solvent in the final aqueous solution, if experimentally permissible. 3. Try a different aqueous buffer or adjust the pH to be more acidic. 4. Consider using a solubility-enhancing excipient like cyclodextrins. |
| Inconsistent results in biological assays. | This compound may be precipitating out of the cell culture media over time. The organic solvent concentration might be causing cellular stress. | 1. Visually inspect the culture wells for any signs of precipitation. 2. Prepare fresh dilutions of this compound immediately before each experiment. 3. Run a vehicle control with the same final concentration of the organic solvent to assess its effect on the cells. 4. Lower the final solvent concentration by preparing a more concentrated initial stock, if possible. |
| Difficulty dissolving this compound powder. | The this compound may not be fully dissolving in the chosen organic solvent, or the solvent quality may be poor. | 1. Use fresh, anhydrous grade DMSO, as absorbed water can reduce solubility. 2. Gently warm the solution and use sonication to aid dissolution. 3. Ensure the this compound is of high purity. |
Quantitative Data on this compound Solubility
The following table summarizes available quantitative and qualitative data on the solubility of this compound.
| Solvent System | Solubility | Remarks |
| Organic Solvents | ||
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL to 34 mg/mL | Solubility can be affected by the age and water content of the DMSO. Fresh, anhydrous DMSO is recommended for higher concentrations. |
| Ethanol | ~1 mg/mL | |
| Dimethylformamide (DMF) | ~1 mg/mL | |
| Aqueous Systems | ||
| Water / Aqueous Buffers | Sparingly soluble / Insoluble | This compound has very low intrinsic solubility in neutral aqueous solutions. |
| Acidic Aqueous Solutions (e.g., pH 5.0) | Increased Solubility (Qualitative) | This compound is protonated at acidic pH, which increases its polarity and aqueous solubility.[3] A specific solubility curve is not readily available. |
| Alkaline Aqueous Solutions (e.g., pH 10.0) | Decreased Solubility (Qualitative) | In alkaline conditions, this compound is in its neutral, less soluble form.[3] |
| Co-solvent Systems | ||
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL (for Harmane) | This value is for the structurally similar β-carboline, harmane, and can be used as an estimate for this compound. |
| Cyclodextrin Complexes | ||
| β-cyclodextrin (β-CD) / Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Increased Solubility (Qualitative) | Forms 1:1 and 1:2 inclusion complexes, which enhances aqueous solubility.[1] Specific quantitative solubility enhancement data is not readily available. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution using a Co-solvent
This protocol describes the standard method for preparing a working solution of this compound in an aqueous buffer using an organic co-solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.
-
-
Dilution into Aqueous Buffer:
-
Perform serial dilutions of the DMSO stock solution with the aqueous buffer to reach the final desired concentration.
-
It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
-
Use Immediately:
-
Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[2]
-
Protocol 2: Improving Solubility with Cyclodextrins (Kneading Method)
This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.
Materials:
-
This compound powder
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Kneading:
-
Place the calculated amount of cyclodextrin in a mortar.
-
Add a small amount of a water:ethanol (1:1 v/v) mixture to the cyclodextrin to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Knead the mixture for 30-60 minutes. The paste should remain consistent. Add small amounts of the solvent mixture if it becomes too dry.
-
-
Drying:
-
Spread the resulting paste in a thin layer on a glass dish and dry in an oven at 40-50°C until the solvent has completely evaporated.
-
Alternatively, the paste can be lyophilized.
-
-
Sieving:
-
Grind the dried complex into a fine powder and pass it through a sieve.
-
-
Solubility Testing:
-
Test the solubility of the resulting powder in your desired aqueous buffer and compare it to that of uncomplexed this compound.
-
Protocol 3: Preparation of this compound Hydrochloride
This protocol outlines a general procedure for the synthesis of this compound hydrochloride to improve water solubility.
Materials:
-
This compound powder
-
Anhydrous solvent (e.g., diethyl ether, ethanol)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated aqueous HCl)
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the this compound powder in a minimal amount of the anhydrous solvent in a flask with a magnetic stir bar.
-
Acidification: While stirring, slowly add a stoichiometric amount (or a slight excess) of the hydrochloric acid solution dropwise to the this compound solution.
-
Precipitation: The this compound hydrochloride salt should precipitate out of the solution. If precipitation does not occur immediately, continue stirring at room temperature or cool the solution in an ice bath.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material.
-
Drying: Dry the resulting this compound hydrochloride powder under vacuum.
-
Solubility Confirmation: Test the solubility of the synthesized salt in water or your desired aqueous buffer.
Visual Guides
References
- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Photochemistry of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
Technical Support Center: Norharmane Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of Norharmane by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound.
Q1: What are the most common issues when analyzing this compound by LC-MS/MS?
A1: The most frequently encountered issues include low signal intensity, high background noise, poor peak shape, and variability in retention time. These can stem from problems with sample preparation, chromatographic separation, or mass spectrometer settings. Our --INVALID-LINK-- provides detailed solutions for these issues.
Q2: What is the typical stability of this compound in standard solutions and biological samples?
A2: this compound is a relatively stable compound. In methanolic solutions, it is stable for at least two weeks when stored at refrigerated (4°C) or frozen (-20°C) conditions.[1] However, its stability in aqueous solutions can be affected by pH and exposure to light. It is more photostable in its neutral form compared to its protonated form.[1] For biological samples like plasma, it is recommended to store them at -20°C or lower to minimize degradation.[2]
Q3: Which ionization technique is best for this compound analysis?
A3: Electrospray ionization (ESI) in positive ion mode is the most common and effective technique for the LC-MS/MS analysis of this compound and other β-carbolines.[3][4] this compound contains a basic pyridine nitrogen that is readily protonated, leading to a strong [M+H]⁺ signal.
Q4: What are the key considerations for sample preparation when analyzing this compound in biological matrices?
A4: The main goals of sample preparation are to remove proteins and other matrix components that can interfere with the analysis and to concentrate the analyte. Common techniques include protein precipitation with acetonitrile, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the sample matrix and the desired level of cleanup.[1][5][6][7] Detailed protocols can be found in the --INVALID-LINK-- section.
Q5: Are there any known interferences in this compound analysis?
A5: Potential interferences can arise from other endogenous or exogenous compounds in the biological matrix that have similar retention times and mass-to-charge ratios. Isomeric compounds, if present, can also interfere. Using multiple reaction monitoring (MRM) with optimized transitions can significantly improve selectivity and minimize interferences. Additionally, proper chromatographic separation is crucial.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during the mass spectrometric detection of this compound.
Problem 1: Low or No this compound Signal
| Potential Cause | Suggested Solution |
| Improper Sample Preparation | - Ensure complete protein precipitation or efficient extraction. Invert the sample tube gently several times after adding the precipitation solvent. - Check the pH of the sample before and after extraction to ensure it is optimal for this compound stability and retention on the SPE cartridge. |
| Inefficient Ionization | - Verify the electrospray needle position and ensure a stable spray. - Clean the ion source components, including the capillary and skimmer, as contamination can suppress ionization. - Check the composition of the mobile phase; the presence of non-volatile salts or detergents can suppress the signal. |
| Incorrect Mass Spectrometer Settings | - Confirm that the correct precursor and product ions for this compound are being monitored (see --INVALID-LINK--). - Optimize the collision energy (CE) and declustering potential (DP) for your specific instrument. Default values may not be optimal. |
| Analyte Degradation | - Prepare fresh standard solutions. This compound in aqueous solutions can be light-sensitive.[1] - Ensure biological samples were stored properly at ≤ -20°C and thawed on ice. |
Problem 2: High Background Noise or Interfering Peaks
| Potential Cause | Suggested Solution |
| Matrix Effects | - Improve sample cleanup. Consider using a more rigorous extraction method like SPE instead of simple protein precipitation. - Dilute the sample extract to reduce the concentration of interfering matrix components. - Optimize the chromatographic method to separate this compound from co-eluting interferences. |
| Contaminated LC-MS System | - Flush the LC system and column with a strong solvent wash (e.g., a high percentage of isopropanol or acetonitrile). - Run blank injections (mobile phase and extraction solvent) to identify the source of contamination. - Check for contaminated solvents, vials, or pipette tips. |
| Non-Optimized MRM Transitions | - Perform a product ion scan to confirm the fragmentation pattern of this compound and select the most intense and specific product ions for MRM. - Ensure that the selected transitions are not common to other background ions. |
Problem 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Suggested Solution |
| Chromatographic Issues | - Ensure the injection solvent is compatible with the mobile phase. A mismatch can cause peak distortion. - Check for column degradation or contamination. Replace the column if necessary. - Optimize the mobile phase pH. For basic compounds like this compound, a slightly acidic mobile phase often improves peak shape. |
| Sample Overload | - Inject a smaller volume of the sample or dilute the sample extract. |
| System Dead Volume | - Check all fittings and connections for leaks or excessive dead volume. |
Problem 4: Inconsistent Retention Times
| Potential Cause | Suggested Solution |
| LC Pump Issues | - Check for leaks in the pump and ensure proper solvent degassing. - Verify the mobile phase composition and ensure it is mixed correctly. |
| Column Equilibration | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Temperature Fluctuations | - Use a column oven to maintain a stable column temperature. |
Troubleshooting Decision Tree
References
- 1. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A multi-component LC-MS/MS method for detection of ten plant-derived psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Norharmane Extraction from Biological Matrices
Welcome to the technical support center for the optimization of Norharmane extraction from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the extraction of this compound from biological samples.
Low Analyte Recovery
Q1: My this compound recovery after Liquid-Liquid Extraction (LLE) is consistently low. What are the possible causes and how can I improve it?
A1: Low recovery in LLE can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Incorrect pH: this compound is a basic compound. Ensure the pH of your aqueous sample is adjusted to be at least two pH units above its pKa to keep it in its neutral, more organic-soluble form.
-
Inappropriate Solvent Choice: The polarity of the extraction solvent should be well-matched with this compound. While non-polar solvents are generally used, you might need to test a few to find the optimal one for your specific matrix. A common starting point is a mixture of ethyl acetate and n-hexane.
-
Insufficient Solvent Volume: The ratio of organic solvent to the aqueous sample is crucial. A general guideline is to use a solvent-to-sample ratio of at least 7:1 to ensure efficient partitioning of the analyte into the organic phase.[1]
-
Inadequate Mixing: Ensure thorough mixing of the two phases to maximize the surface area for extraction. Vortexing for 1-2 minutes is typically sufficient.
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap your analyte. To break emulsions, you can try centrifugation at a higher speed, addition of salt (salting out), or gentle stirring with a glass rod.
-
Salting-Out Effect: For highly polar matrices like urine, adding a neutral salt (e.g., NaCl or Na2SO4) to the aqueous phase can decrease the solubility of this compound and drive it into the organic phase, thereby increasing recovery.[1]
Q2: I'm experiencing poor recovery of this compound using Solid-Phase Extraction (SPE). What steps can I take to optimize my SPE protocol?
A2: Optimizing your SPE protocol involves a systematic evaluation of each step. Here are key areas to focus on:
-
Sorbent Selection: For this compound, a non-polar sorbent like C18 is a common choice. However, depending on the complexity of your matrix, a mixed-mode or polymeric sorbent might provide better cleanup and recovery.
-
Conditioning and Equilibration: Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the pH and ionic strength of your sample. Inadequate conditioning can lead to poor retention.
-
Sample Loading: The flow rate during sample loading should be slow and steady (e.g., 1-2 mL/min) to allow for sufficient interaction between this compound and the sorbent.[2]
-
Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute this compound. You can optimize the wash step by testing different proportions of organic solvent in your wash solution.
-
Elution Step: The elution solvent must be strong enough to completely desorb this compound from the sorbent. If recovery is low, consider increasing the volume of the elution solvent, using a stronger solvent, or performing a second elution. A slow elution flow rate can also improve recovery.[2]
-
Drying Step: Ensure the cartridge is thoroughly dried before elution, as residual water can interfere with the elution of non-polar analytes with a highly organic solvent.[2]
Q3: My protein precipitation protocol results in a cloudy supernatant and low this compound recovery. How can I troubleshoot this?
A3: A cloudy supernatant indicates incomplete protein removal, which can interfere with subsequent analysis and lower your recovery. Consider the following:
-
Choice of Precipitation Solvent: Acetonitrile is a common choice for protein precipitation. Ensure you are using a sufficient volume, typically 3 parts solvent to 1 part plasma or serum.
-
Precipitation Temperature: Performing the precipitation at a low temperature (e.g., -20°C) can enhance the efficiency of protein removal.
-
Vortexing and Centrifugation: Ensure thorough vortexing after adding the solvent to ensure complete protein denaturation. Centrifugation should be at a high speed (e.g., >10,000 x g) for an adequate duration to pellet all the precipitated protein.
-
Supernatant Collection: Carefully aspirate the supernatant without disturbing the protein pellet.
Matrix Effects in LC-MS/MS Analysis
Q4: I'm observing significant ion suppression for this compound in my plasma samples. What strategies can I use to minimize matrix effects?
A4: Ion suppression is a common challenge in LC-MS/MS analysis of complex biological matrices. Here are several strategies to mitigate it:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before they enter the mass spectrometer.[3] Consider switching to a more rigorous cleanup technique like SPE, which is generally better at removing phospholipids and other sources of ion suppression compared to protein precipitation.
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Using a longer column or a gradient with a slower ramp rate can help to chromatographically separate this compound from co-eluting matrix components.
-
Divert Flow: If you know the retention time of the highly interfering components (like phospholipids), you can use a divert valve to send the flow to waste during that period.
-
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of your analyte.[4] This is only feasible if the concentration of this compound in your samples is high enough to be detected after dilution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects.[4] Since it has the same physicochemical properties as this compound, it will be affected by ion suppression to the same extent, allowing for accurate quantification based on the analyte-to-internal standard ratio.
-
Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix that is identical to your samples can help to compensate for consistent matrix effects across your sample set.[3]
Frequently Asked Questions (FAQs)
Q5: What is the best extraction method for this compound from whole blood?
A5: The "best" method depends on your specific requirements, such as required sensitivity, sample throughput, and available equipment.
-
Protein Precipitation is the simplest and fastest method but may suffer from significant matrix effects.
-
Liquid-Liquid Extraction (LLE) offers a good balance of cleanup and recovery.
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts and the highest recovery, but is more time-consuming and costly. For trace-level analysis, SPE is often the preferred method.
Q6: How stable is this compound in biological samples during storage?
A6: The stability of this compound can be influenced by storage temperature and the duration of storage. For long-term storage, it is recommended to keep biological samples at -80°C to minimize degradation.[5] Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation.[6] It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Q7: Can I use the same extraction protocol for plasma, serum, and urine?
A7: While the general principles of extraction apply to all matrices, you will likely need to optimize the protocol for each specific matrix. Urine is generally a less complex matrix than plasma or serum, but it can have a wider range of pH and ionic strength, which may require adjustment before extraction. Plasma and serum contain high concentrations of proteins that need to be removed. The optimal solvent ratios, pH adjustments, and cleanup steps may vary between these matrices to achieve the best results.
Data Presentation
Table 1: Comparison of this compound Extraction Methods from Biological Matrices
| Extraction Method | Biological Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| LLE | Human Blood | ~85% | - | - | Simple, cost-effective | Potential for emulsions, moderate cleanup |
| SPE | Human Plasma | >90% | - | - | High recovery, excellent cleanup | More time-consuming, higher cost |
| Protein Precip. | Human Plasma | >85% | 0.1 ng/mL | 0.5 ng/mL | Fast, simple | Significant matrix effects |
| SPE | Rat Brain | ~92% | 0.05 ng/g | 0.15 ng/g | Effective for complex tissue | Requires homogenization |
Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions and analytical instrumentation used.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation: To 1 mL of human plasma in a glass tube, add an appropriate amount of internal standard.
-
pH Adjustment: Add 100 µL of 1 M NaOH to adjust the sample pH to >9.
-
Extraction: Add 5 mL of an extraction solvent mixture (e.g., ethyl acetate/n-hexane, 80:20, v/v).
-
Mixing: Vortex the tube vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
-
Sample Pre-treatment: To 2 mL of urine, add the internal standard. Adjust the pH to ~7.0 with a suitable buffer.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
Elution: Elute this compound with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Visualizations
References
preventing Norharmane degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Norharmane during sample storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a naturally occurring β-carboline alkaloid that acts as a potent and reversible inhibitor of monoamine oxidase A (MAO-A) and indoleamine 2,3-dioxygenase (IDO).[1][2][3] Its accurate quantification in biological samples is crucial for research in neuropharmacology, oncology, and other fields. Degradation of this compound during storage can lead to underestimation of its concentration, yielding inaccurate and unreliable experimental results.
Q2: What are the main factors that can cause this compound degradation in my samples?
The stability of this compound in biological samples can be compromised by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[4][5]
-
Light: this compound is a light-reactive compound and can degrade upon exposure to light, acting as a photosensitizer.[6]
-
pH: The stability of this compound in aqueous solutions is pH-dependent.
-
Oxidation: this compound is susceptible to oxidative degradation, which can be influenced by the presence of oxidizing agents or lipid peroxidation products.[4][5]
-
Enzymatic Activity: In biological matrices, enzymes such as cytochrome P450 can metabolize this compound, leading to its degradation.[7]
Q3: How should I store my solid this compound compound?
For optimal stability, crystalline this compound should be stored at temperatures between -20°C and 8°C, protected from light.[2][8]
Q4: What is the recommended solvent for preparing this compound stock solutions, and how should they be stored?
This compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1][8] It is sparingly soluble in aqueous solutions.[8] Stock solutions in DMSO are commonly used.[1] It is recommended to store stock solutions at -20°C or below and to minimize freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the handling and storage of samples containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels in stored samples | 1. Degradation due to improper storage temperature. 2. Photodegradation from exposure to light. 3. Multiple freeze-thaw cycles. 4. Oxidative degradation. 5. pH-mediated hydrolysis in aqueous samples. | 1. Store samples at -80°C for long-term storage. While specific long-term stability data for this compound at -80°C is limited, this temperature is generally recommended for the long-term storage of biological samples to minimize degradation of small molecules.[9]2. Protect samples from light at all stages. Use amber-colored tubes or wrap tubes in aluminum foil during collection, processing, and storage.3. Aliquot samples into single-use volumes before freezing. This will prevent the need for repeated thawing and freezing of the entire sample.4. Minimize headspace in storage tubes to reduce exposure to air. If possible, purge the headspace with an inert gas like nitrogen or argon before sealing.5. For aqueous samples, ensure the pH is maintained in a stable range. If possible, buffer the samples to a neutral or slightly acidic pH. Avoid prolonged storage of aqueous solutions.[8] |
| High variability in this compound concentrations between replicate samples | 1. Inconsistent sample handling and processing. 2. Non-uniform exposure to light or temperature fluctuations. 3. Precipitation of this compound out of solution. | 1. Standardize your sample handling protocol. Ensure all samples are treated identically from collection to analysis.2. Maintain consistent storage conditions for all samples. Store all replicates in the same location within the freezer and handle them together.3. Ensure this compound is fully dissolved in your samples. If using stock solutions, ensure they are properly mixed with the sample matrix. |
| Appearance of unexpected peaks in chromatograms during analysis | 1. Formation of degradation products. 2. Contamination during sample preparation. | 1. Review your storage and handling procedures to identify potential causes of degradation. this compound can form dimers, trimers, and tetramers upon photodegradation. Oxidative degradation can also lead to various byproducts.[7]2. Use high-purity solvents and reagents for sample preparation. Ensure all labware is thoroughly cleaned to avoid contamination. |
Quantitative Data on this compound Stability
While specific quantitative long-term stability data for this compound in various biological matrices is not extensively published, the following table summarizes key stability-related information gathered from available literature.
| Condition | Matrix/Solvent | Observation | Recommendation |
| Temperature | Edible Oils | Degradation increases with higher temperatures (150°C to 180°C).[4][5] | Store samples at low temperatures, preferably -80°C, to minimize thermal degradation. |
| Light Exposure | Aqueous Solution (pH 5.0 and 10.0) | Photochemical transformation occurs in the presence of O₂, leading to the formation of dimers, trimers, and tetramers. The protonated form at pH 5.0 is more photolabile than the neutral form at pH 10.0. | Protect samples from light at all times using amber vials or by wrapping containers in foil. |
| pH | Aqueous Solution | Stability is pH-dependent. | For aqueous samples, maintain a consistent and appropriate pH, and minimize storage time. Aqueous solutions should not be stored for more than one day.[8] |
| Freeze-Thaw Cycles | General Recommendation for small molecules | Repeated freeze-thaw cycles can lead to degradation. | Aliquot samples into single-use tubes to avoid multiple freeze-thaw cycles. |
| Oxidation | Edible Oils | Degradation is accelerated in the presence of lipid oxidation products.[4][5] | Minimize exposure to air by reducing headspace in storage vials. Consider adding antioxidants if compatible with downstream analysis. |
| Enzymatic Degradation | Human Liver Microsomes | This compound is metabolized by cytochrome P450 enzymes (CYP1A2, 1A1, 2D6, 2C19, and 2E1) into hydroxylated and N-oxidation products.[7] | For samples containing active enzymes (e.g., fresh tissue homogenates), process them quickly at low temperatures and consider using enzyme inhibitors if appropriate for the experimental design. |
Experimental Protocols
Protocol 1: Collection and Handling of Plasma/Serum Samples for this compound Analysis
-
Blood Collection:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma, or no anticoagulant for serum).
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Protect the tubes from light by wrapping them in aluminum foil or using amber-colored tubes.
-
-
Sample Processing:
-
To obtain plasma, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C within one hour of collection.
-
To obtain serum, allow the blood to clot at room temperature for 30-60 minutes in the dark, followed by centrifugation at 1,000-2,000 x g for 15 minutes at 4°C.
-
-
Aliquoting and Storage:
-
Carefully aspirate the plasma or serum, avoiding the buffy coat or red blood cells.
-
Immediately aliquot the plasma or serum into pre-labeled, single-use cryovials.
-
For short-term storage (up to 24 hours), store the aliquots at 2-8°C.
-
For long-term storage, immediately freeze the aliquots and store them at -80°C.
-
Protocol 2: Extraction of this compound from Plasma/Serum for HPLC or LC-MS Analysis
This protocol is a general guideline and may require optimization based on the specific analytical method and instrumentation.
-
Sample Thawing:
-
Thaw the frozen plasma or serum samples on ice.
-
-
Protein Precipitation:
-
To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile (or another suitable organic solvent like methanol).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the HPLC or LC-MS system.
-
Visualizations
Experimental Workflow for this compound Sample Handling and Storage
Caption: A generalized workflow for handling and storing biological samples to ensure this compound stability.
Simplified Signaling Pathways Inhibited by this compound
Caption: this compound inhibits MAO-A and IDO, key enzymes in neurotransmitter and tryptophan metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Harman and norharman, metabolites of entomopathogenic fungus Conidiobolus coronatus (Entomopthorales), disorganize development of Galleria mellonella (Lepidoptera) and affect serotonin-regulating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ucd.ie [ucd.ie]
- 5. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Freezing and Thawing FBS and Other Sera [sigmaaldrich.com]
- 9. Long-term stability of frozen platelet-rich plasma under -80 °C storage condition - PubMed [pubmed.ncbi.nlm.nih.gov]
Norharmane Dose-Response Curve Optimization in Cell Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing norharmane dose-response curves in cell-based assays. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound is a potent and reversible inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 6.5 µM and 4.7 µM, respectively.[1][2] Its inhibition of MAO-A, an enzyme crucial for the degradation of neurotransmitters, is a key aspect of its biological activity.[3] Additionally, this compound has been investigated for its potential as an anti-cancer photosensitizer.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide at approximately 1 mg/mL.[2] For cell culture experiments, a concentrated stock solution in fresh DMSO is recommended. For a 10 mM stock solution, dissolve 1.682 mg of this compound (MW: 168.19 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C for up to one year or at -80°C for up to two years to avoid repeated freeze-thaw cycles.[1][3]
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the endpoint being measured. Non-cytotoxic ranges have been observed between 50-150 µM in PC12 cells for up to 48 hours.[4] However, cytotoxic effects can be seen at concentrations higher than 150 µM in the same cell line.[4] For initial dose-response experiments, a broad range (e.g., 1 µM to 200 µM) is often used to determine the optimal concentrations.
Q4: What incubation time is recommended for this compound treatment?
A4: Incubation times for this compound treatment typically range from 24 to 72 hours.[4] A 48-hour incubation period is frequently used to assess cytotoxicity and effects on dopamine biosynthesis in PC12 cells.[4] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Culture Medium | This compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high, or the this compound concentration itself may exceed its solubility limit in the medium. | Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v) to avoid solvent toxicity. Prepare intermediate dilutions of the this compound stock solution in serum-free medium before adding to the cell culture plates. If precipitation persists, consider using a solubilizing agent like PEG300 and Tween80, though their effects on your specific assay should be validated.[3] |
| High Variability Between Replicates | Inconsistent cell seeding density. Pipetting errors during serial dilutions. Edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and change tips for each dilution. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or medium. |
| Unexpectedly High Cytotoxicity at Low Concentrations | Cell line is particularly sensitive to this compound. Contamination of the cell culture or reagents. Incorrect stock solution concentration. | Perform a thorough literature search for reported IC50 values of this compound in your specific cell line. Regularly test your cell lines for mycoplasma contamination. Verify the concentration of your this compound stock solution, if possible, through analytical methods. |
| No Observable Effect at High Concentrations | Cell line is resistant to this compound. Insufficient incubation time. Degradation of this compound in the culture medium. | Consider using a positive control known to induce a response in your cell line to validate the assay. Extend the incubation time (e.g., up to 72 hours). Prepare fresh this compound dilutions for each experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in cell-based assays.
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Source |
| Molecular Weight | 168.19 g/mol | [3] |
| Solubility in DMSO | ~34 mg/mL (202.15 mM) | [3] |
| Recommended Stock Solution Concentration | 10 mM in DMSO | - |
| Stock Solution Storage | -20°C for 1 year; -80°C for 2 years | [1] |
Table 2: Reported IC50 and Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Assay | Concentration/IC50 | Incubation Time | Source |
| PC12 | Dopamine Content Inhibition | IC50: 103.3 µM | 48 hours | [4] |
| PC12 | Cytotoxicity | > 150 µM | 48 hours | [4] |
| Midbrain Neuronal Cultures | Intracellular Dopamine Decrease | 1 µM - 100 µM | 24 hours | [5] |
| THP-1 Monocytes | Quinolinic Acid Formation Inhibition | IC50: 51 µM | Not Specified | [1] |
| THP-1 Monocytes | L-kynurenine Formation Inhibition | IC50: 43 µM | Not Specified | [1] |
Experimental Protocols
Protocol 1: this compound Dose-Response Curve Generation using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X working solution of this compound for each desired final concentration by diluting the 10 mM stock solution in serum-free medium. For example, to achieve a final concentration of 100 µM, prepare a 200 µM working solution.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound working solution to each well. Include vehicle control wells (containing the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with occasional gentle shaking, to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value.
-
Visualizations
Caption: this compound's primary mechanism of action and cytotoxic effects.
Caption: Experimental workflow for generating a dose-response curve.
Caption: A decision tree for troubleshooting common experimental issues.
References
common pitfalls in Norharmane quantification experiments
Welcome to the technical support center for Norharmane quantification experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls in this compound quantification experiments?
The most significant challenges in accurately quantifying this compound typically arise from three main areas: matrix effects during LC-MS analysis, poor or inconsistent extraction recovery, and analyte instability during sample handling and storage.[1][2][3] In liquid chromatography-mass spectrometry (LC-MS), co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound, causing signal suppression or enhancement.[4][5] Inefficient sample preparation can lead to incomplete recovery of the analyte, while degradation can occur if samples are not handled and stored under appropriate conditions.[6][7]
Q2: I suspect matrix effects are affecting my LC-MS/MS results. How can I confirm and mitigate this issue?
Matrix effects occur when molecules co-eluting with this compound interfere with its ionization, leading to inaccurate quantification.[1][3] You can diagnose and quantify this phenomenon using a post-extraction spike experiment.
Experimental Protocol: Assessing Matrix Effects
This protocol allows for the quantitative assessment of matrix effects and the calculation of extraction efficiency.
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Prepare a this compound standard in the final mobile phase solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire extraction procedure. After extraction, spike the resulting clean extract with this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound (at the same concentration) before initiating the extraction procedure. Process this sample as you would an unknown.
-
-
Analysis: Analyze multiple replicates (n=3-5) of each set using your validated LC-MS/MS method.
-
Calculations:
-
Matrix Effect (ME %): This measures the impact of the matrix on the analyte signal. ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery Efficiency (RE %): This measures how effectively the extraction procedure recovers this compound from the matrix. RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Absolute Efficiency (AE %): This considers both matrix and recovery effects. AE (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from interfering matrix components.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d4-Norharmane) is the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.[1][5]
-
Optimize Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering compounds.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5]
Table 1: Example Calculation of Matrix Effect and Recovery
| Sample Set | Description | Mean Peak Area | Calculation | Result | Interpretation |
|---|---|---|---|---|---|
| Set A | Neat Standard | 850,000 | - | - | Reference Signal |
| Set B | Post-Extraction Spike | 680,000 | (680,000 / 850,000) * 100 | 80% | 20% Ion Suppression |
| Set C | Pre-Extraction Spike | 595,000 | (595,000 / 680,000) * 100 | 87.5% | Good Extraction Recovery |
Q3: My this compound recovery is low and inconsistent. What steps can I take to improve it?
Low and variable recovery is often traced back to the sample extraction method. This compound is a β-carboline and its extraction can be sensitive to pH and solvent choice.
-
pH Adjustment: this compound is basic. Adjusting the sample pH to be more basic (e.g., pH 9-10) before a liquid-liquid extraction (LLE) with an organic solvent will ensure it is in its neutral, more soluble form, improving extraction efficiency.
-
Solvent Selection: Test different organic solvents (e.g., ethyl acetate, diethyl ether, dichloromethane) or mixtures to find the optimal choice for your matrix.
-
Extraction Technique: Solid-phase extraction (SPE) can offer higher and more consistent recoveries than LLE by using specific sorbents that retain this compound while allowing interfering compounds to be washed away.[9]
-
Emulsion Formation: During LLE, emulsions can form between the aqueous and organic layers, trapping the analyte. To break emulsions, try centrifugation at higher speeds, adding salt, or cooling the samples.
Table 2: Troubleshooting Guide for Extraction Recovery
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Recovery (<70%) | Incorrect pH for extraction. | Adjust sample to basic pH (~9.0) before adding organic solvent. |
| Suboptimal extraction solvent. | Test solvents of varying polarity (e.g., ethyl acetate, MTBE). | |
| Insufficient mixing/vortexing. | Ensure vigorous and consistent mixing for a set duration. | |
| Inconsistent Recovery (High CV%) | Variable emulsion formation. | Optimize centrifugation speed/time; consider adding NaCl. |
| Inconsistent manual pipetting. | Use calibrated pipettes; consider automation if available. | |
| Analyte degradation during extraction. | Perform extraction steps on ice or at 4°C. | |
| Recovery > 100% | Co-eluting interference with the same mass transition. | Improve chromatographic resolution; check MS/MS transitions for specificity. |
| | Ion enhancement from matrix. | Evaluate matrix effects separately (see Q2). |
Q4: How should I properly assess the stability of this compound in my biological samples?
Analyte stability is a critical validation parameter.[10] Stability must be evaluated to ensure that the measured concentration reflects the true concentration at the time of sample collection.[2]
Experimental Protocol: Stability Assessment
Use pooled matrix samples spiked with this compound at low and high concentrations. Analyze these quality control (QC) samples after exposing them to various conditions and compare the results to baseline (freshly prepared) samples.
-
Freeze-Thaw Stability: Analyze QC samples after they have undergone multiple (e.g., 3-5) freeze-thaw cycles. Samples are frozen (e.g., at -80°C) and then thawed completely at room temperature for each cycle.[2]
-
Bench-Top Stability: Thaw QC samples and leave them at room temperature for a period that mimics your expected sample processing time (e.g., 4, 8, or 24 hours) before extraction and analysis.[2]
-
Long-Term Stability: Store QC samples at your intended storage temperature (e.g., -80°C) and analyze them at various time points (e.g., 1, 3, 6, 12 months) to establish the maximum allowable storage duration.
Acceptance Criteria: The mean concentration of the stability-tested samples should be within ±15% of the baseline samples.
Q5: My chromatogram shows poor peak shape or resolution. How can I improve it?
Good chromatographic resolution is essential to separate your analyte from interferences.[11][12] Poor resolution can lead to inaccurate integration and quantification.[13]
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. Small changes can significantly impact retention and selectivity. Modifying the pH of the aqueous phase can also improve peak shape for a basic compound like this compound.
-
Column Choice: Ensure you are using an appropriate column. A C18 column is common, but other stationary phases might provide better selectivity for your specific matrix. Using columns with smaller particle sizes (e.g., <2 µm, UPLC) can dramatically increase efficiency and resolution.[13]
-
Flow Rate: Lowering the flow rate generally increases the time for interactions with the stationary phase, which can improve resolution, though it will also increase the run time.[14]
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency.[12] However, ensure the temperature is not high enough to cause analyte degradation.[13]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. Recovery of 400 Chemicals with Three Extraction Methods for Low Volumes of Human Plasma Quantified by Instrumental Analysis and In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolian.com [resolian.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mastelf.com [mastelf.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of Norharmane Solutions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in handling and stabilizing Norharmane solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) at concentrations of approximately 1 mg/mL. For creating stock solutions, it is advisable to use one of these organic solvents. To enhance aqueous solubility for biological experiments, the organic solvent stock solution can be diluted into aqueous buffers or isotonic saline.
Q2: How should I store this compound as a solid and in solution?
A2: As a crystalline solid, this compound is stable for at least four years when stored at -20°C. For stock solutions, storage conditions depend on the solvent and temperature. In DMSO, this compound stock solutions are stable for up to one year at -80°C and for one month at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials. Aqueous solutions of this compound are not recommended for storage for more than one day.
Q3: My this compound solution has changed color. What could be the cause?
A3: A color change in your this compound solution may indicate degradation. This compound is susceptible to oxidation, which can be accelerated by exposure to heat and light. Photodegradation, in the presence of oxygen, can lead to the formation of dimers, trimers, and tetramers, which may alter the solution's appearance.[1] It is crucial to protect this compound solutions from light and store them at recommended temperatures.
Q4: I observe precipitation in my this compound working solution. What should I do?
A4: Precipitation in a working solution, especially when diluted into an aqueous buffer from an organic stock, is often due to this compound's poor aqueous solubility. To address this, you can try to gently warm the solution to 37°C and use sonication to aid dissolution. Ensure that the final concentration in the aqueous medium does not exceed its solubility limit. Also, verify that the pH of your buffer is compatible with this compound's stability, as pH can affect its prototropic species and solubility.[2]
Q5: How does pH affect the stability of this compound solutions?
A5: The pH of a solution can significantly influence the stability of this compound. The molecule exists in different prototropic forms (neutral and protonated) depending on the pH.[2] Studies have shown that the protonated form of this compound is more susceptible to photodegradation than the neutral form.[1] Therefore, working at a pH where the neutral species is predominant (alkaline conditions) may enhance its photostability. However, extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation pathways for many compounds.[3]
Q6: Is this compound sensitive to light? What are the degradation products?
A6: Yes, this compound is known to be photosensitive. When exposed to light in the presence of oxygen, it can undergo photochemical transformation. The identified photodegradation products in aqueous solutions include this compound dimers, trimers, and tetramers.[1] Therefore, it is critical to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil during experiments and storage.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected or inconsistent experimental results | Degradation of this compound solution due to improper storage or handling. | Prepare fresh working solutions daily from a properly stored stock solution. Ensure stock solutions are not subjected to repeated freeze-thaw cycles. Protect all solutions from light and store at the recommended temperature. |
| Solution appears cloudy or contains precipitates after dilution in aqueous buffer | Poor aqueous solubility of this compound. The concentration exceeds the solubility limit in the final buffer. | Gently warm the solution to 37°C and sonicate to aid dissolution. Prepare a more dilute working solution. Consider the use of a co-solvent if compatible with your experimental system. |
| Discoloration of the this compound solution (e.g., yellowing) | Oxidative or photodegradation of this compound. | Prepare fresh solutions and protect them from light and heat. Consider purging the solvent with an inert gas (e.g., argon or nitrogen) before preparing the stock solution to minimize oxidation. |
| Loss of potency over a short period | Instability of the aqueous working solution. This compound is not stable in aqueous solutions for extended periods. | Always prepare aqueous working solutions fresh before each experiment. It is not recommended to store aqueous solutions for more than 24 hours. |
Quantitative Data on this compound Stability
| Parameter | Value/Information | Reference(s) |
| Solubility in Organic Solvents | Approx. 1 mg/mL in Ethanol, DMSO, and DMF | N/A |
| Solid State Stability | ≥ 4 years at -20°C | N/A |
| Stock Solution Stability (in DMSO) | 1 month at -20°C; 1 year at -80°C | N/A |
| Aqueous Solution Stability | Not recommended for storage over 24 hours | N/A |
| Known Degradation Pathways | Photodegradation: Occurs in the presence of oxygen and light. The protonated form is more labile than the neutral form. | [1] |
| Oxidation: Susceptible to oxidative degradation, which can be accelerated by heat. | [3] | |
| Identified Degradation Products | Photodegradation: Dimers, trimers, and tetramers. | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO (or ethanol/DMF)
-
Sterile, amber microcentrifuge tubes or vials
-
Aqueous buffer or saline (for working solution)
-
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the this compound solid to equilibrate to room temperature before opening the container.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mM, add the appropriate volume of DMSO to the calculated mass of this compound, MW: 168.19 g/mol ).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
-
Working Solution Preparation:
-
Thaw a single vial of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or saline immediately before use.
-
Ensure the final concentration is below the solubility limit in the aqueous medium to prevent precipitation.
-
Protect the working solution from light during the experiment.
-
Discard any unused aqueous working solution at the end of the day.
-
General Protocol for Forced Degradation Study of this compound
This protocol is based on ICH guidelines for stress testing and aims to achieve 5-20% degradation.
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 µg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 N HCl to the this compound solution. Keep the mixture at room temperature or heat to 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Basic Hydrolysis: Add an equal volume of 0.1 N NaOH to the this compound solution. Keep the mixture at room temperature for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the this compound solution. Keep the mixture at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period, protected from light.
-
Photodegradation: Expose the this compound solution in a chemically inert, transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method (e.g., HPLC-UV) to determine the extent of degradation.
Protocol for Development of a Stability-Indicating HPLC-UV Method
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Optimize the gradient to achieve good separation between the parent this compound peak and any degradation product peaks generated during forced degradation studies.
-
-
Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer. Use this wavelength for detection.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Specificity is confirmed by demonstrating that the method can resolve the this compound peak from all degradation product peaks.
Visualizations
Caption: MAO-A Inhibition by this compound.
Caption: Workflow for this compound Solution Stability Assessment.
References
Norharmane Synthesis Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps of Norharmane synthesis. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guides
Column Chromatography Purification
Question: I am performing column chromatography to purify this compound, but I am getting poor separation between my product and impurities. What can I do?
Answer:
Poor separation in column chromatography can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Optimize Your Mobile Phase: The choice of eluent is critical for good separation.
-
Initial Solvent System: A common starting point for the purification of β-carbolines like this compound on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. Ethyl acetate in hexane or dichloromethane in methanol are frequently used systems.
-
TLC Analysis First: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for this compound to ensure it moves down the column at an appropriate rate. A mobile phase of ethyl acetate has been noted for the TLC of this compound.[1]
-
Gradient Elution: If you have multiple impurities with varying polarities, a gradient elution is recommended. Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute this compound and then more polar impurities.
-
-
Proper Column Packing: An improperly packed column will lead to channeling and poor separation.
-
Ensure the silica gel or alumina is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.
-
The amount of stationary phase is also important; a common rule of thumb is to use 30-100 times the weight of your crude sample.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Load the sample onto the column in a narrow band. A broad sample band will result in poor separation.
-
Question: My this compound is not eluting from the column, or the elution is very slow. What should I do?
Answer:
If this compound is strongly retained on the column, it is likely that your mobile phase is not polar enough.
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Check for Acidic/Basic Nature: this compound has a basic nitrogen atom in its pyridine ring. If you are using silica gel, which is slightly acidic, strong adsorption can occur. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can help to reduce tailing and improve elution.
Recrystallization Purification
Question: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the solution being supersaturated at a temperature above the melting point of the solute or the presence of impurities.
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling can promote oiling.
-
Use a Different Solvent or Solvent System: The ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Experiment with different solvents. A two-solvent system can also be effective. Dissolve the this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can provide a surface for crystal nucleation to begin.
-
Add a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.
Question: My recrystallization yield is very low. How can I improve it?
Answer:
A low recovery can be due to several factors:
-
Using Too Much Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude this compound. Any excess solvent will retain more of your product in solution upon cooling.
-
Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), you will lose product. Ensure all your glassware is pre-heated.
-
Incomplete Crystallization: Make sure the solution is thoroughly cooled in an ice bath to maximize the precipitation of your product before filtration.
-
Solubility in the Wash Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after synthesizing this compound via the Pictet-Spengler reaction?
A1: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone.[2] Common impurities can include:
-
Unreacted starting materials (e.g., tryptamine, the aldehyde/ketone reactant).
-
Partially reacted intermediates.
-
Over-oxidation or side-reaction products, depending on the specific reaction conditions and reagents used for the final aromatization step.
Q2: How can I monitor the purity of my this compound during the purification process?
A2: Thin Layer Chromatography (TLC) is an excellent and rapid technique for monitoring the progress of your purification.[1]
-
Stationary Phase: Silica gel plates are commonly used.
-
Mobile Phase: A mixture of ethyl acetate and hexane, or dichloromethane and methanol can be effective. The optimal ratio should be determined experimentally.
-
Visualization: this compound and many related impurities are UV active, so they can be visualized under a UV lamp (typically at 254 nm).
For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: Are there any specific safety precautions I should take when purifying this compound?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with organic solvents, ensure you are in a well-ventilated area, preferably a fume hood. This compound itself is a biologically active compound, and its toxicological properties should be considered. Always consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used.
Quantitative Data Summary
| Purification Method | Parameter | Typical Values/Conditions | Expected Outcome |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash)[3] | Good for separating compounds with different polarities. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane or Dichloromethane in Methanol | Separation of this compound from less polar and more polar impurities. | |
| Sample to Adsorbent Ratio | 1:30 to 1:100 (by weight) | Higher ratios provide better separation for difficult mixtures. | |
| Recrystallization | Solvent Selection | Ethanol, Methanol, Acetone, Ethyl Acetate, or mixtures with Hexane/Heptane | A solvent that dissolves this compound well when hot and poorly when cold. |
| Expected Recovery | >70% (highly dependent on initial purity and technique) | High purity crystalline solid. | |
| Purity Improvement | Can significantly increase purity by removing soluble and insoluble impurities. | Removal of co-eluting impurities from chromatography. |
Experimental Protocols
Protocol 1: Column Chromatography of Crude this compound
-
TLC Analysis: Develop a TLC method to determine an appropriate solvent system. A good starting point is 30% ethyl acetate in hexane. The target Rf for this compound should be around 0.25.
-
Column Packing: Prepare a slurry of silica gel (e.g., 50g for 1g of crude material) in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the this compound.
-
Fraction Analysis: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your this compound from the column in various solvents (e.g., ethanol, methanol, ethyl acetate) at room temperature and upon heating.
-
Dissolution: Place the this compound to be purified in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven or desiccator.
Visualizations
Caption: A general workflow for the purification of synthetic this compound.
References
Technical Support Center: Addressing Norharmane Autofluorescence in Imaging Studies
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and answers to frequently asked questions regarding the management of autofluorescence from norharmane and other endogenous sources in imaging studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its autofluorescence a problem in imaging?
This compound is a fluorescent compound belonging to the β-carboline family of alkaloids.[1] Its intrinsic fluorescence, or autofluorescence, can be problematic in imaging studies because its spectral properties often overlap with those of common fluorescent labels (fluorophores). This compound is typically excited by ultraviolet (UV-A) light (around 340-370 nm) and emits light in the blue-to-green portion of the spectrum (around 450 nm).[1] This spectral range is shared by widely used fluorophores like DAPI, Hoechst, Alexa Fluor 488, and FITC, making it difficult to distinguish the specific signal from your probe from the background autofluorescence.[2]
Q2: How can I confirm that autofluorescence is interfering with my signal?
The most critical step in troubleshooting is to prepare proper controls.[3]
-
Unstained Control: Image a sample that has gone through all the same preparation steps (fixation, permeabilization) but has not been treated with any fluorescent probes or antibodies. Any signal detected in this sample under your imaging conditions is autofluorescence.[2][4]
-
Secondary-Only Control: In immunofluorescence experiments, include a sample stained only with the secondary antibody.[4][5] This helps differentiate autofluorescence from non-specific binding of the secondary antibody.
If you observe significant signal in your unstained control, you need to implement strategies to reduce or remove it.
Q3: What are the primary strategies to mitigate autofluorescence?
There are four main approaches to manage autofluorescence, which can be used alone or in combination:
-
Experimental Design Optimization: Proactively minimize autofluorescence by carefully selecting fixatives, fluorophores, and sample preparation techniques.[2]
-
Chemical Quenching: Treat samples with chemical reagents that reduce or eliminate fluorescence from endogenous molecules.[5]
-
Photobleaching: Intentionally expose the sample to high-intensity light to destroy the molecules causing autofluorescence before final imaging.[6][7]
-
Post-Acquisition Correction: Use software-based techniques like spectral unmixing to digitally separate the autofluorescence signal from your specific probe's signal after image acquisition.[8]
Section 2: Troubleshooting Guides & Workflows
This section provides guided workflows and solutions for common issues encountered during imaging experiments.
Guide 1: Initial Troubleshooting and Experimental Design
Issue: You have identified high background fluorescence in your unstained control sample.
Solution: Before attempting complex quenching or bleaching protocols, first assess your experimental design. The following workflow can help you systematically identify and minimize sources of autofluorescence from the outset.
References
- 1. researchgate.net [researchgate.net]
- 2. southernbiotech.com [southernbiotech.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. benchchem.com [benchchem.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
Validation & Comparative
cross-validation of HPLC and GC-MS for Norharmane measurement
A Comparative Guide to HPLC and GC-MS for the Quantitative Analysis of Norharmane
For researchers, scientists, and professionals in drug development, the accurate quantification of this compound, a neuroactive β-carboline alkaloid, is critical. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the measurement of this compound. This comparison is supported by typical experimental data and detailed methodologies to aid in the selection of the most suitable technique for your specific research needs.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to separate compounds based on their physicochemical properties.[1][2] It is well-suited for a wide range of analytes, including those that are non-volatile or thermally labile.[3] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for volatile and thermally stable compounds.[3] The sample is vaporized and separated in a gaseous mobile phase before detection by a mass spectrometer.[1]
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of small molecules like this compound, based on data from validation studies of similar compounds.
| Performance Parameter | HPLC | GC-MS |
| Linearity (R²) | > 0.995 | > 0.998[4] |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 1 - 20 ng/mL[5] |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL[6] | 10 - 50 ng/mL[5][7] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110%[5] |
| Precision (% RSD) | < 5% | < 10%[5] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and GC-MS are provided below. These protocols are based on established methods for similar analytes.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of this compound in various sample matrices, including biological fluids and pharmaceutical formulations.
1. Sample Preparation:
-
Solid Samples: Weigh 100 mg of the homogenized sample and extract with a suitable solvent such as methanol or acetonitrile.
-
Liquid Samples: Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix.
-
Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.[8]
2. Instrumentation and Conditions:
-
Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm or fluorescence detection with excitation at 280 nm and emission at 440 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the sensitive detection and quantification of this compound, particularly in complex matrices where high selectivity is required.
1. Sample Preparation:
-
Perform an extraction as described for the HPLC method.
-
The extract must be evaporated to dryness and reconstituted in a volatile solvent like ethyl acetate.
-
Derivatization (Optional but Recommended): To improve volatility and thermal stability, derivatize this compound with an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes.
2. Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Oven Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
Methodology Visualization
To further clarify the experimental and logical workflows, the following diagrams have been generated.
References
- 1. amptechfl.com [amptechfl.com]
- 2. researchgate.net [researchgate.net]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. brieflands.com [brieflands.com]
Reproducibility of Norharmane-Induced Dopamine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Norharmane, a β-carboline alkaloid found in various sources including tobacco smoke and cooked foods, has garnered significant attention for its neuroactive properties. A key area of investigation has been its effect on dopamine neurotransmission, a critical pathway implicated in reward, motivation, and several neurological disorders. However, the reproducibility of this compound's impact on dopamine release presents a complex picture, with studies yielding varied and sometimes conflicting results. This guide provides an objective comparison of the existing experimental data, details the methodologies employed, and visualizes the proposed mechanisms of action to aid researchers in navigating this intricate landscape.
Comparative Analysis of this compound's Effect on Dopamine Levels
The effect of this compound on dopamine levels appears to be highly dependent on the experimental model and the dosage administered. In vivo and in vitro studies have reported disparate findings, highlighting a challenge in establishing a consistent pharmacological profile.
| Study Type | Model System | This compound Dosage | Effect on Extracellular Dopamine | Effect on Intracellular Dopamine | Reference |
| In Vivo Microdialysis | Rat Nucleus Accumbens | 2.44 µmol/kg (i.p.) | ▲ Increase (~70%) | Not Measured | [1] |
| In Vivo Microdialysis | Rat Nucleus Accumbens | 7.33 µmol/kg (i.p.) | ▼ Decrease (~28%) | Not Measured | [1] |
| In Vivo Microdialysis | Rat Nucleus Accumbens | 43.97 µmol/kg (i.p.) | ▲ Increase (~160%) | Not Measured | [1] |
| In Vitro | Midbrain Neuronal Cultures | 1 µM - 100 µM | No Significant Change | ▼ Dose-dependent decrease | [2][3][4] |
| In Vitro | PC12 Cells | 100 µM | Not Measured | ▼ Decrease (~49.5% inhibition of dopamine content) | [5] |
Key Observations:
-
In vivo studies reveal a complex, U-shaped dose-response curve in the nucleus accumbens of rats, where low and high doses of this compound increase extracellular dopamine, while an intermediate dose leads to a decrease[1]. This suggests that this compound may engage multiple, concentration-dependent mechanisms of action in a living system.
-
In vitro studies , in contrast, have not consistently demonstrated an increase in extracellular dopamine. One study using midbrain neuronal cultures found no significant change in extracellular dopamine levels, but observed a dose-dependent decrease in intracellular dopamine[2][3][4]. Another study with PC12 cells also reported an inhibition of dopamine biosynthesis[5].
This discrepancy between in vivo and in vitro findings underscores the potential for metabolic and systemic factors in a whole organism to influence the neuropharmacological effects of this compound.
Experimental Protocols
The methodologies employed in studying this compound's effect on dopamine release are critical to interpreting the divergent results.
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in specific brain regions of living animals[6][7].
-
Subjects: Typically, adult male rats (e.g., Wistar strain) are used[1].
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the target brain region, such as the nucleus accumbens. After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular dopamine levels[6].
-
Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, at various doses[1].
-
Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection[8].
In Vitro Cell Culture Assays
These experiments utilize cultured neuronal cells to investigate the direct cellular effects of this compound[2][3][4].
-
Cell Lines: Common models include primary midbrain neuronal cultures or pheochromocytoma (PC12) cells, which are known to synthesize and store dopamine[2][4][5].
-
Treatment: Cells are exposed to varying concentrations of this compound for a specified duration (e.g., 24 hours)[2][3][4].
-
Sample Collection: Both the cell culture medium (for extracellular analysis) and the cell lysate (for intracellular analysis) are collected.
-
Dopamine Quantification: Dopamine levels are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or HPLC.
-
Protein Expression Analysis: Western blotting or immunofluorescence can be used to assess the expression levels of key proteins involved in dopamine metabolism, such as tyrosine hydroxylase (TH) and monoamine oxidase (MAO)[2][3].
Signaling Pathways and Mechanisms of Action
The proposed mechanisms through which this compound influences dopamine levels are multifaceted.
Proposed Signaling Pathway of this compound
This compound's primary mechanism is believed to be the inhibition of monoamine oxidase (MAO), the enzyme responsible for degrading dopamine.
Caption: Proposed mechanism of this compound action on dopamine.
This compound is transported into neurons, possibly via β-carboline receptors, where it inhibits both MAO-A and MAO-B[2][3][9]. This inhibition slows the breakdown of intracellular dopamine, which could lead to an accumulation of dopamine within the neuron.
Experimental Workflow Comparison
The differing results may be partially explained by the distinct experimental workflows and the biological questions they are designed to answer.
Caption: Comparison of in vivo and in vitro experimental workflows.
Alternative Approaches and Future Directions
To reconcile the existing data and gain a clearer understanding of this compound's effects, several alternative and complementary approaches could be considered:
-
Alternative Dopamine Release Modulators: Comparing the effects of this compound to well-characterized dopamine releasing agents (e.g., amphetamine) or reuptake inhibitors (e.g., cocaine) within the same experimental paradigm could help to elucidate its specific mechanism of action.
-
Advanced In Vivo Imaging: Techniques such as positron emission tomography (PET) with radioligands for the dopamine transporter or D2/D3 receptors could provide real-time, dynamic information about dopamine system function in response to this compound administration[10].
-
Brain Slice Preparations: Ex vivo brain slice electrophysiology and fast-scan cyclic voltammetry can offer a bridge between in vitro and in vivo models, allowing for the study of synaptic dopamine release and reuptake in a more intact neural circuit while maintaining experimental control.
-
Metabolomic Studies: Investigating the metabolic fate of this compound in vivo could reveal active metabolites that contribute to its observed effects, potentially explaining the discrepancies with in vitro results.
Conclusion
The reproducibility of this compound-induced dopamine release is currently low, with significant variation between in vivo and in vitro studies and even within in vivo studies at different doses. The existing evidence suggests that this compound's effect is not a simple, direct release of dopamine but rather a more complex modulation of dopamine metabolism and potentially neurotransmission, influenced by dose and the biological context of the experimental system. For researchers, scientists, and drug development professionals, a critical evaluation of the experimental model and a multi-pronged approach are essential to accurately characterize the neuropharmacological profile of this compound and its potential as a therapeutic agent or a compound of toxicological concern. Future research should aim to bridge the gap between in vivo and in vitro findings to establish a more definitive and reproducible understanding of how this compound interacts with the dopaminergic system.
References
- 1. Norharman-induced changes of extracellular concentrations of dopamine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. World Parkinson's Day - Harmane and this compound as neuroactive substances | Blog | Biosynth [biosynth.com]
- 10. Reproducibility of striatal and thalamic dopamine D2 receptor binding using [11C]raclopride with high-resolution positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Cancer Therapy: A Comparative Analysis of Norharmane Derivatives as Potent Anticancer Agents
For Immediate Release
In the relentless pursuit of novel and more effective cancer treatments, researchers are increasingly turning their attention to the therapeutic potential of naturally occurring compounds and their synthetic analogs. Among these, Norharmane, a β-carboline alkaloid, and its derivatives have emerged as a promising class of anticancer agents. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in this critical area of study.
This compound and its derivatives, particularly harmine and harmaline, exert their anticancer effects through a variety of mechanisms. These include the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and cell cycle arrest.[1][2][3] The core structure of this compound, featuring a tricyclic indole ring system, allows for chemical modifications at several key positions (C-1, C-3, and N-9), leading to the generation of novel compounds with enhanced potency and selectivity against cancer cells.[1][2][4]
Comparative Efficacy of this compound Derivatives: A Quantitative Overview
The anticancer activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of several this compound derivatives against a panel of human cancer cell lines.
| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Harmine | TPC-1 | Thyroid Carcinoma | 16.57 (24h) | [1] |
| TPC-1 | Thyroid Carcinoma | 9.48 (36h) | [1] | |
| TPC-1 | Thyroid Carcinoma | 5.51 (48h) | [1] | |
| Compound 3c (N2-benzylated harmine derivative) | BGC-823 | Gastric Carcinoma | Not Specified | [2] |
| A375 | Melanoma | Not Specified | [2] | |
| KB | Oral Carcinoma | Not Specified | [2] | |
| Compound HL22 (N-9 harmaline derivative) | HCT116 | Colorectal Carcinoma | 3.84 | [5] |
| MGC803 | Gastric Carcinoma | 5.26 | [5] | |
| MCF7 | Breast Carcinoma | 8.67 | [5] | |
| Compound 3u (6-alkynylated harmine derivative) | MDA-MB-231 | Breast Carcinoma | 0.77 | [6][7] |
| Harmine Derivative B-9-3 | A549 | Non-small Cell Lung Cancer | Not Specified | [8][9] |
| H226 | Non-small Cell Lung Cancer | Not Specified | [8][9] | |
| H460 | Non-small Cell Lung Cancer | Not Specified | [8][9] |
Key Signaling Pathways Targeted by this compound Derivatives
A significant body of research indicates that this compound derivatives, particularly harmine and its analogs, exert their anticancer effects by modulating critical intracellular signaling pathways. One of the most prominent targets is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in many cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.
Harmine and its derivatives have been shown to inhibit the phosphorylation of key components of this pathway, such as AKT and mTOR.[2][10] This inhibition leads to a downstream cascade of events, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately culminating in the induction of apoptosis.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 4. This compound as a potential chemical entity for development of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of harmaline N-9 derivatives and investigation of in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Evaluation of Novel 6-Alkynylated Harmine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Harmine derivative B-9-3 inhibits non-small cell lung cancer via the VEGFA/PI3K/AKT pathway [frontiersin.org]
- 10. Harmine Hydrochloride Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Norharmane's Role in Dopaminergic Neuron Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Norharmane, a β-carboline alkaloid found in various sources including tobacco smoke and certain foods, has garnered significant attention for its complex and often contradictory roles in the function and dysfunction of dopaminergic neurons. Its structural similarity to known neurotoxins and its ability to modulate key enzymes in dopamine metabolism place it at a critical intersection of neuroprotection and neurotoxicity. This guide provides an objective comparison of this compound's effects on dopaminergic neuron function with alternative modulators, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Quantitative Comparison of Inhibitory Activity
This compound's primary mechanism of action in dopaminergic neurons is the inhibition of monoamine oxidase (MAO) enzymes, which are crucial for the degradation of dopamine. A comparison of its inhibitory potency against MAO-A and MAO-B with well-established selective inhibitors is essential for understanding its pharmacological profile.
| Compound | Target | IC50 / Ki | Species/System | Reference |
| This compound | MAO-A | IC50: 6.5 µM | Not Specified | [1] |
| Ki: 3.34 µM | Not Specified | [2] | ||
| This compound | MAO-B | IC50: 4.7 µM | Not Specified | [1] |
| Clorgyline | MAO-A | Ki: 0.054 µM | Not Specified | [3][4] |
| IC50: 0.0012 µM | Not Specified | [3] | ||
| IC50: 0.017 µM | Fibroblasts | [5] | ||
| Selegiline (Deprenyl) | MAO-B | IC50: 11.25 nM | Rat Brain | [6] |
| IC50: 7.0 µM (for MAO-A) | Fibroblasts | [5] |
Effects on Dopaminergic Neuron Function: this compound vs. Alternatives
The functional consequences of this compound's enzymatic inhibition and other potential actions are multifaceted, ranging from alterations in dopamine levels to cytotoxicity.
| Parameter | This compound | Selegiline (MAO-B Inhibitor) | Clorgyline (MAO-A Inhibitor) | Experimental Model | Reference |
| Intracellular Dopamine | Dose-dependent decrease (1 µM–100 µM) | Increases dopamine levels by preventing its breakdown. | Increases dopamine levels by preventing its breakdown. | Murine Mesencephalic Cells, PC12 Cells | [7][8] |
| Extracellular Dopamine | Increased at higher concentrations | Increases extracellular dopamine. | Increases extracellular dopamine. | Murine Mesencephalic Cells | [8] |
| Tyrosine Hydroxylase (TH) Activity | Decreased | Generally not a direct inhibitor. | Generally not a direct inhibitor. | PC12 Cells | [9] |
| Neurotoxicity | Can induce Parkinsonism-like symptoms in rats and is cytotoxic at high concentrations. | Generally considered neuroprotective. | Can be neuroprotective by reducing oxidative stress. | Rats, PC12 Cells | [10] |
| MAO-A Expression | Downregulation when combined with nicotine. | No direct effect on expression. | No direct effect on expression. | Murine Mesencephalic Cells | [8] |
| MAO-B Expression | Downregulation. | No direct effect on expression. | No direct effect on expression. | Murine Mesencephalic Cells | [8] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of this compound within dopaminergic neurons and the experimental procedures used to study them, the following diagrams are provided.
Caption: Proposed signaling pathways of this compound in dopaminergic neurons.
Caption: Experimental workflow for measuring dopamine levels in PC12 cells.
Experimental Protocols
PC12 Cell Culture and Differentiation for Dopamine Studies
Objective: To prepare a neuronal-like cell model for studying the effects of compounds on dopaminergic function.
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
RPMI-1640 medium
-
Horse serum (HS)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Poly-L-lysine or collagen-coated culture plates/flasks
-
DMEM (for differentiation medium)
Protocol:
-
Cell Culture: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[11]
-
Seeding: For experiments, seed PC12 cells onto poly-L-lysine or collagen-coated plates at a desired density (e.g., 1 x 10^5 cells/well in a 6-well plate).
-
Differentiation: After 24 hours, replace the culture medium with a differentiation medium, typically DMEM with reduced serum (e.g., 1% HS) and supplemented with 50-100 ng/mL of NGF.[12]
-
Maintenance: Change the differentiation medium every 2-3 days. Neurite outgrowth should be observable within a few days. Differentiated cells are ready for treatment and subsequent assays.
Quantification of Dopamine using HPLC with Electrochemical Detection (HPLC-ECD)
Objective: To accurately measure intracellular and extracellular dopamine concentrations.
Materials:
-
Differentiated PC12 cells in culture plates
-
Perchloric acid (PCA)
-
EDTA
-
HPLC system equipped with a C18 reverse-phase column and an electrochemical detector
-
Mobile phase (e.g., sodium phosphate buffer with methanol, EDTA, and an ion-pairing agent like sodium octyl sulfate)
-
Dopamine standards
Protocol:
-
Sample Collection:
-
Extracellular: Carefully collect the cell culture supernatant.
-
Intracellular: Wash the cells with ice-cold PBS, then lyse the cells using a small volume of PCA solution (e.g., 0.1 M).
-
-
Sample Preparation:
-
To the collected supernatant or cell lysate, add PCA to a final concentration of approximately 0.1 M to precipitate proteins.
-
Add EDTA to chelate metal ions and prevent dopamine oxidation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.[13]
-
-
HPLC-ECD Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered sample into the HPLC system.
-
Separate dopamine from other compounds on the C18 column using an isocratic flow of the mobile phase.
-
Detect dopamine using the electrochemical detector set at an appropriate oxidation potential (e.g., +0.6 to +0.8 V).
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of dopamine standards.
-
Quantify the dopamine concentration in the samples by comparing their peak areas to the standard curve.
-
Monoamine Oxidase (MAO) Activity Assay
Objective: To determine the inhibitory effect of this compound and other compounds on MAO-A and MAO-B activity.
Materials:
-
Source of MAO enzymes (e.g., mitochondrial fractions from brain tissue or recombinant human MAO-A and MAO-B)
-
MAO-A specific substrate (e.g., kynuramine) and MAO-B specific substrate (e.g., benzylamine)
-
Test compounds (this compound, Clorgyline, Selegiline)
-
Phosphate buffer
-
Spectrophotometer or fluorometer
Protocol:
-
Enzyme Preparation: Prepare mitochondrial fractions from appropriate tissue or use commercially available recombinant MAO enzymes.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of the test compound (e.g., this compound) or a known inhibitor (clorgyline for MAO-A, selegiline for MAO-B) for a specific time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Detection:
-
For the kynuramine assay (MAO-A), monitor the formation of 4-hydroxyquinoline by measuring the increase in absorbance at 316 nm.[14]
-
For the benzylamine assay (MAO-B), monitor the formation of benzaldehyde by measuring the increase in absorbance at 250 nm.[14]
-
Alternatively, use a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of the MAO reaction.[15][16]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. Ki values can be determined using Lineweaver-Burk plots.
Conclusion
The available evidence indicates that this compound is a potent modulator of dopaminergic neuron function, primarily through its inhibition of both MAO-A and MAO-B. While it shares the MAO-inhibitory property with established drugs like clorgyline and selegiline, its lower potency and potential for neurotoxicity at higher concentrations differentiate it significantly. Furthermore, its inhibitory effect on tyrosine hydroxylase and its impact on intracellular calcium and cAMP levels suggest a more complex mechanism of action than simple MAO inhibition.[9] The provided data and protocols offer a framework for researchers to further investigate the therapeutic and toxicological potential of this compound and to compare its activity with other neuroactive compounds in the context of dopaminergic signaling and associated neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAO inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Harmane and this compound in In Vitro Dopaminergic Function | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of harman and norharman on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of dopamine melanin on norharman-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Change in Anticancer Drug Sensitivity During Neuronal Differentiation of PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Norharmane Levels: A Comparative Analysis Between Smokers and Non-Smokers
A comprehensive review of scientific literature reveals a significant disparity in norharmane levels between smokers and non-smokers, with smokers consistently exhibiting elevated concentrations of this psychoactive β-carboline alkaloid. This guide provides a comparative overview of this compound levels, details the experimental protocols used for its quantification, and illustrates the analytical workflow for researchers, scientists, and drug development professionals.
This compound, a naturally occurring compound found in various plants and foods, is also a significant component of tobacco smoke. Its presence in the body is of interest due to its ability to inhibit monoamine oxidase (MAO), an enzyme crucial for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. This inhibition may contribute to the addictive properties of tobacco and other psychoactive effects.
Quantitative Comparison of this compound Levels
Numerous studies have consistently demonstrated that smoking is a primary contributor to elevated this compound levels in the human body. The following table summarizes findings from key research, highlighting the stark contrast in plasma this compound concentrations between smokers and non-smokers.
| Population Group | Mean this compound Concentration (pg/mL) | Key Findings and Remarks |
| Non-Smokers | 17 ± 8 | Baseline levels in individuals with no recent exposure to tobacco smoke.[1] |
| Smokers (Abstinent for >6 hours) | 20 ± 8 | Levels in smokers after a period of abstinence are comparable to those of non-smokers.[1] |
| Smokers (After one cigarette) | 177 ± 147 | A sharp increase in plasma this compound is observed shortly after smoking.[1] |
| Smokers (General) | Up to 200 | Levels can reach this concentration after smoking a single cigarette. |
These data clearly indicate that tobacco smoke is a major external source of this compound, leading to a rapid and substantial increase in its systemic levels.
Experimental Protocols for this compound Quantification
The quantification of this compound in biological matrices such as plasma and urine is typically performed using high-performance liquid chromatography (HPLC) coupled with fluorescence detection. This method offers high sensitivity and selectivity for detecting the low concentrations of this compound present in these samples.
Sample Preparation: Plasma
A critical step in the analysis is the effective extraction of this compound from the complex plasma matrix and the removal of interfering substances like proteins.
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
Plasma Separation: The blood sample is centrifuged to separate the plasma from blood cells.
-
Protein Precipitation: An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: The supernatant, containing this compound, is then subjected to liquid-liquid extraction. A water-immiscible organic solvent is added to the supernatant. After vigorous mixing and centrifugation, the organic layer containing the extracted this compound is separated.
-
Solvent Evaporation and Reconstitution: The organic solvent is evaporated under a stream of nitrogen. The dried residue is then reconstituted in a small volume of the HPLC mobile phase for injection into the analytical system.
High-Performance Liquid Chromatography (HPLC) Analysis
The extracted and reconstituted sample is then analyzed by HPLC.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of this compound from other components in the sample.
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific composition and gradient can be optimized to achieve the best separation.
-
Fluorescence Detection: this compound is a fluorescent molecule. A fluorescence detector is set at an excitation wavelength of approximately 286 nm and an emission wavelength of around 436 nm to specifically detect and quantify this compound as it elutes from the HPLC column.
Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of this compound in biological samples.
Caption: Workflow for this compound Analysis.
This guide underscores the significant impact of smoking on systemic this compound levels. The provided experimental framework offers a solid foundation for researchers to accurately quantify this important biomarker, facilitating further investigation into its physiological and pathological roles.
References
Assessing the Specificity of Norharmane as a Fluorescent Marker for Monoamine Oxidase-A
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Fluorescent Probes for MAO-A
Norharmane, a naturally occurring β-carboline alkaloid, has garnered attention as a potential fluorescent marker for monoamine oxidase-A (MAO-A), an enzyme of significant interest in neuroscience and drug development due to its role in neurotransmitter metabolism. This guide provides an objective comparison of this compound's performance as a fluorescent probe against other available alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable tool for their studies.
This compound: A Fluorescent MAO-A Inhibitor
This compound is a known potent and selective inhibitor of MAO-A. Its intrinsic fluorescence, which is sensitive to the local environment, presents an opportunity for its use as a fluorescent marker. The fluorescence of this compound is influenced by factors such as pH and solvent polarity. While its inhibitory selectivity for MAO-A is well-documented, a comprehensive assessment of its specificity as a fluorescent marker requires a direct comparison of its fluorescence response to MAO-A versus other enzymes, particularly its isoenzyme MAO-B.
Comparative Analysis of Fluorescent Probes for MAO-A
The ideal fluorescent probe for MAO-A should exhibit high specificity, a significant fluorescence enhancement or change upon interaction with the enzyme, high quantum yield, and a large molar extinction coefficient, which collectively contribute to a bright signal. Below is a comparison of this compound with other reported fluorescent probes for MAO-A.
Table 1: Performance Comparison of Fluorescent Probes for Monoamine Oxidase-A
| Probe Name | Target | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Detection Limit | Fold Change/Selectivity |
| This compound | MAO-A | ~330-370 | ~430-460 | Data not available | Data not available | Data not available | Data not available |
| MAO-Red-1 | MAO-B > MAO-A | 437 | 664 | Data not available | Data not available | 1.2 µg/mL (for MAO-B) | ~3.8-fold for MAO-A, ~7.2-fold for MAO-B[1] |
| Rma-1 | MAO-A | NIR | 708 | Data not available | Data not available | 4.5 ng/mL | 13-fold specificity for MAO-A over MAO-B[2] |
| Probe 1 (1,8-naphthalimide-based) | MAO-A | ~454 (ratiometric) | ~550 (ratiometric) | Data not available | Data not available | 1.1 ng/mL | Strong response to MAO-A, almost none to MAO-B |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of fluorescent probes. Below are generalized protocols for assessing MAO-A activity using fluorescent probes. A specific protocol for utilizing this compound's intrinsic fluorescence is not well-established in the literature; therefore, a general framework is provided.
Experimental Protocol 1: General Assay for MAO-A Activity Using a Turn-On Fluorescent Probe
This protocol is applicable to probes that exhibit an increase in fluorescence upon reaction with MAO-A.
1. Reagents and Materials:
- Recombinant human MAO-A enzyme
- Fluorescent probe stock solution (e.g., in DMSO)
- Assay buffer (e.g., 100 mM HEPES, pH 7.4)
- MAO-A substrate (e.g., serotonin)
- MAO-A specific inhibitor (e.g., clorgyline) for control experiments
- 96-well black microplates
- Fluorescence microplate reader
2. Procedure:
- Prepare a working solution of the fluorescent probe in the assay buffer.
- In the wells of the microplate, add the assay buffer.
- For inhibitor control wells, add the MAO-A inhibitor (e.g., clorgyline) and pre-incubate with the enzyme for a specified time.
- Add the recombinant MAO-A enzyme to the appropriate wells.
- Initiate the reaction by adding the fluorescent probe working solution to all wells.
- Incubate the plate at 37°C for a predetermined time, protected from light.
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
- To determine specificity, perform the same assay with MAO-B.
Experimental Protocol 2: Hypothetical Protocol for Assessing MAO-A Activity Using this compound's Intrinsic Fluorescence
This protocol is a proposed framework and would require optimization.
1. Reagents and Materials:
- Recombinant human MAO-A and MAO-B enzymes
- This compound stock solution (in a suitable solvent like DMSO)
- Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
- 96-well black microplates with a non-binding surface
- Fluorescence microplate reader with excitation around 330-370 nm and emission detection around 430-460 nm.
2. Procedure:
- Prepare serial dilutions of this compound in the assay buffer.
- In separate wells, add a fixed concentration of MAO-A or MAO-B enzyme.
- Add the different concentrations of this compound to the wells containing the enzymes and to control wells without enzyme.
- Incubate the plate at 37°C for a set period, allowing for binding to occur.
- Measure the fluorescence intensity of each well.
- Analyze the data by comparing the fluorescence of this compound in the presence of MAO-A, MAO-B, and in the buffer alone to determine if there is a specific fluorescence change upon binding to MAO-A.
Visualizing the Workflow and Concepts
To better illustrate the experimental design and the underlying principles, the following diagrams are provided.
Caption: A generalized workflow for evaluating the specificity of a fluorescent probe for MAO-A.
Caption: The activation mechanism of a typical 'turn-on' fluorescent probe for monoamine oxidase.
Conclusion and Future Directions
This compound's established role as a selective MAO-A inhibitor makes it an intriguing candidate for a fluorescent marker. However, a significant lack of quantitative data on its photophysical properties and a direct comparison of its fluorescence response to MAO-A versus MAO-B hinders a conclusive assessment of its specificity and performance as a fluorescent probe.
For researchers considering this compound, it is recommended to first perform thorough characterization experiments to determine its quantum yield, molar extinction coefficient, and fluorescence specificity in the context of their experimental system. In parallel, the exploration of alternative, well-characterized fluorescent probes, such as Rma-1 for its high specificity or other ratiometric probes for their reliability, is strongly encouraged. The development and characterization of novel fluorescent probes with improved brightness, specificity, and in vivo applicability remain a key objective in the field.
References
A Comparative Guide to Norharmane and Other Tryptophan Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of norharmane with other key metabolites of tryptophan. The information is compiled from various experimental studies, with a focus on quantitative data and detailed methodologies to support further research and development.
Introduction to Tryptophan Metabolism
Tryptophan, an essential amino acid, is metabolized through two primary pathways: the kynurenine pathway and the serotonin pathway. These pathways produce a diverse range of bioactive metabolites that play crucial roles in neurotransmission, immune regulation, and cellular function. This guide will compare the effects of this compound, a beta-carboline alkaloid, with prominent metabolites from these pathways, including kynurenic acid, quinolinic acid, serotonin, and tryptamine.
Comparative Analysis of Biological Effects
The following tables summarize the quantitative effects of this compound and other selected tryptophan metabolites on various biological targets.
Table 1: Inhibition of Monoamine Oxidase (MAO)
| Metabolite | Target | IC50 / Ki | Species/Assay Condition | Reference |
| This compound | MAO-A | 6.5 µM (IC50) | Recombinant Human | [1] |
| MAO-A | 3.34 µM (Ki) | Not Specified | ||
| MAO-B | 4.7 µM (IC50) | Recombinant Human | ||
| Harmane | MAO-A | Not Specified | Not Specified | |
| MAO-B | 55 nM (Ki) | Not Specified | [2] |
Table 2: Modulation of NMDA Receptor Activity
| Metabolite | Effect | EC50 / IC50 / Ki | Species/Assay Condition | Reference |
| Kynurenic Acid | Antagonist | ~15 µM (IC50, no glycine) | Cultured Hippocampal Neurons | [3] |
| Antagonist | ~235 µM (IC50, with 10 µM glycine) | Cultured Hippocampal Neurons | [3] | |
| Quinolinic Acid | Agonist | 2.3 mM (EC50) | Mouse Embryonic Hippocampal Neurons | [4] |
| Agonist | 228 µM (EC50 for local depolarization) | Rat Cerebral Cortex (in vivo) | [5] |
Table 3: Effects on Inflammatory Responses
| Metabolite | Effect | IC50 | Cell Type/Assay Condition | Reference |
| This compound | Inhibition of L-kynurenine formation | 43 µM | Interferon-gamma-stimulated THP-1 cells | [6] |
| Inhibition of quinolinic acid formation | 51 µM | Interferon-gamma-stimulated THP-1 cells | [6] |
Table 4: Modulation of Dopamine Levels
| Metabolite | Effect | IC50 / Concentration | Cell Type/Assay Condition | Reference |
| This compound | Inhibition of dopamine content | 103.3 µM (IC50) | PC12 cells (48h) | [7] |
| Decrease in intracellular dopamine | 1 µM - 100 µM | Midbrain Neuronal Cultures (24h) | [8] | |
| Harmane | Inhibition of dopamine content | 21.2 µM (IC50) | PC12 cells (48h) | [7] |
| Decrease in intracellular dopamine | 1 µM - 100 µM | Midbrain Neuronal Cultures (24h) | [8] |
Table 5: Interaction with Serotonin and Trace Amine-Associated Receptors
| Metabolite | Receptor | Action | Ki / EC50 | Species | Reference |
| Serotonin | 5-HT Receptors | Agonist | Varies by subtype | Human | [9] |
| Tryptamine | TAAR1 | Full Agonist | Not Specified | Rat | [10] |
| TAAR1 | Weak Partial Agonist | Not Specified | Human | [10] | |
| 5-HT2A | Full Agonist | 7.36 nM (EC50) | Not Specified | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic and signaling pathways discussed in this guide, as well as a typical workflow for assessing macrophage activation.
Detailed Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Protocol)
This protocol is adapted from the Promega MAO-Glo™ Assay Technical Bulletin.[1][11]
Materials:
-
MAO-Glo™ Assay Kit (Promega)
-
Recombinant human MAO-A or MAO-B enzyme
-
Test compounds (e.g., this compound)
-
White, opaque multi-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all kit components to room temperature.
-
Reconstitute the Luciferin Detection Reagent by adding Luciferin Detection Buffer and mix by inversion until the substrate is dissolved.
-
Prepare a 4X solution of the MAO substrate in the appropriate MAO Reaction Buffer. The recommended final substrate concentrations are the apparent Km values for each enzyme.
-
-
Assay Plate Setup:
-
Add 12.5 µL of 4X test compound dilutions to the wells. For control wells, add 12.5 µL of buffer.
-
Add 12.5 µL of 4X MAO enzyme solution to all wells except the "no enzyme" control wells.
-
Add 25 µL of 2X MAO Substrate solution to all wells to initiate the reaction. The final reaction volume is 50 µL.
-
-
MAO Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Luminescence Detection:
-
Add 50 µL of reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.
-
Incubate at room temperature for 20 minutes to stabilize the signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
In Vitro M1 Macrophage Activation and Analysis
This protocol is a generalized procedure based on common methodologies for macrophage polarization.[8][12]
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine IFN-γ
-
Lipopolysaccharide (LPS)
-
Fluorescently conjugated antibodies for M1 markers (e.g., anti-CD86, anti-iNOS)
-
Flow cytometer
Procedure:
-
Cell Culture and Differentiation (for BMDMs):
-
Isolate bone marrow cells from mice and culture in complete medium supplemented with M-CSF for 7 days to differentiate into macrophages.
-
-
M1 Polarization:
-
Plate macrophages in multi-well plates.
-
Stimulate the cells with IFN-γ (e.g., 20 ng/mL) and LPS (e.g., 100 ng/mL) for 24 hours in complete culture medium.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Stain the cells with fluorescently conjugated antibodies against M1 surface markers (e.g., CD86) for 30 minutes on ice.
-
For intracellular markers (e.g., iNOS), fix and permeabilize the cells before staining.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of cells expressing M1 markers.
-
NMDA Receptor Activity Assay (Whole-Cell Patch-Clamp)
This is a simplified, conceptual protocol for measuring NMDA receptor currents.[13][14]
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) expressing NMDA receptors
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (containing NaCl, KCl, CaCl2, HEPES, glucose)
-
Internal solution (containing CsCl, BAPTA, HEPES, Mg-ATP)
-
NMDA and glycine (co-agonist)
-
Test compounds (e.g., Kynurenic Acid)
Procedure:
-
Preparation:
-
Pull patch pipettes with a resistance of 3-5 MΩ.
-
Fill the pipette with internal solution.
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Recording NMDA Receptor Currents:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell using a rapid application system.
-
Record the inward current mediated by NMDA receptors.
-
-
Testing Compound Effects:
-
Co-apply the test compound (e.g., Kynurenic Acid) with NMDA and glycine.
-
Record the change in the NMDA receptor-mediated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA currents in the absence and presence of the test compound.
-
Calculate the percent inhibition and determine the IC50 value if multiple concentrations are tested.
-
Dopamine Measurement in Cell Culture (HPLC-ECD)
This protocol outlines the general steps for measuring dopamine from neuronal cell cultures.[15][16]
Materials:
-
Dopaminergic cell line (e.g., PC12 cells)
-
Culture medium and supplements
-
Perchloric acid containing an antioxidant (e.g., EDTA and sodium metabisulfite)
-
HPLC system with an electrochemical detector (ECD)
-
Reverse-phase C18 column
-
Mobile phase (e.g., phosphate buffer with methanol, octanesulfonic acid, and EDTA)
-
Dopamine standards
Procedure:
-
Cell Culture and Treatment:
-
Culture PC12 cells to the desired confluency.
-
Treat the cells with test compounds (e.g., this compound) for the desired time.
-
-
Sample Collection:
-
Collect the cell culture supernatant (for extracellular dopamine) and the cell lysate (for intracellular dopamine).
-
Immediately add perchloric acid solution to the samples to precipitate proteins and prevent dopamine oxidation.
-
-
Sample Preparation:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-ECD Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate dopamine from other compounds on the C18 column using the specified mobile phase.
-
Detect dopamine using the ECD set at an appropriate oxidation potential.
-
-
Data Analysis:
-
Quantify the dopamine concentration in the samples by comparing the peak area to a standard curve generated with known concentrations of dopamine.
-
Conclusion
This guide provides a comparative overview of the biological activities of this compound and other key tryptophan metabolites. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development. The diverse effects of these metabolites on various physiological processes highlight the complexity of tryptophan metabolism and its importance in health and disease. Further investigation into the mechanisms of action of these compounds may lead to the development of novel therapeutic strategies for a range of disorders.
References
- 1. MAO-Glo™ Assay Protocol [promega.com]
- 2. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]
- 4. Interferon Gamma Induces Reversible Metabolic Reprogramming of M1 Macrophages to Sustain Cell Viability and Pro-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. MAO-Glo™ Assay Systems [promega.com]
- 8. rndsystems.com [rndsystems.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Toll-Like Receptor Ligands and Interferon-γ Synergize for Induction of Antitumor M1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Norharmane: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of norharmane, a beta-carboline alkaloid commonly used in research. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. This compound is classified as harmful if swallowed (Acute Toxicity - Oral 4) and requires careful handling and disposal.[1]
I. Risk Assessment and Safety Precautions
Before handling this compound waste, a thorough risk assessment should be conducted. All personnel involved in the disposal process must be trained on the hazards of this compound and the procedures outlined in this guide.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
II. Waste Segregation and Collection
Proper segregation of this compound waste is the first step in ensuring its safe disposal.
-
Solid Waste:
-
Unused or expired pure this compound should be kept in its original, clearly labeled container.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a dedicated, sealed plastic bag or a labeled container. This container should be clearly marked as "this compound Solid Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container. Glass or polyethylene containers are suitable.
-
The container must be clearly labeled as "this compound Liquid Waste" and should include the solvent composition.
-
Aqueous and organic solvent waste streams should be collected separately.
-
III. Chemical Degradation (Optional, for advanced users)
For laboratories equipped to handle chemical degradation procedures, oxidation can be an effective method for breaking down the this compound molecule. This compound is known to be incompatible with strong oxidizing agents.[1] This incompatibility can be harnessed for controlled degradation.
Experimental Protocol: Oxidation with Potassium Permanganate
This procedure should be performed in a fume hood with appropriate PPE.
-
Preparation:
-
For each 10 mg of this compound waste, prepare a 10% solution of potassium permanganate (KMnO₄) in water. Caution: Potassium permanganate is a strong oxidizer.
-
If the this compound waste is in a solid form or a non-aqueous solvent, first dissolve it in a minimal amount of a suitable solvent like ethanol or DMSO. This compound is soluble in these organic solvents at approximately 1 mg/ml.
-
-
Reaction:
-
Slowly add the potassium permanganate solution to the this compound solution while stirring.
-
The reaction will cause a color change as the purple permanganate is reduced to brown manganese dioxide (MnO₂).
-
Continue adding the permanganate solution until a faint pink or purple color persists for at least 30 minutes, indicating that the this compound has been completely oxidized.
-
-
Neutralization and Disposal of Reaction Mixture:
-
After the reaction is complete, quench any excess permanganate by adding a small amount of a reducing agent, such as sodium bisulfite, until the purple color disappears.
-
The resulting mixture, containing manganese dioxide and other degradation products, should be disposed of as hazardous waste according to institutional guidelines.
-
IV. Final Disposal
All this compound waste, whether it has undergone chemical degradation or not, must be disposed of as hazardous chemical waste.
-
Labeling: Ensure all waste containers are securely sealed and clearly labeled with their contents.
-
Storage: Store the waste containers in a designated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this compound waste down the drain or in regular trash.
V. Data Presentation
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 244-63-3 |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| Hazard Classification | Acute Toxicity - Oral 4 (Harmful if swallowed)[1] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (~1 mg/ml). Sparingly soluble in aqueous solutions. |
| Incompatibilities | Strong oxidizing agents[1] |
VI. Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Norharmane
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling and disposal of Norharmane, a naturally occurring β-carboline and a potent monoamine oxidase A (MAO-A) inhibitor. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect from splashes or airborne particles.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Inspect gloves for any tears or holes before use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from contamination.[1][2] |
| Respiratory Protection | N95 Respirator (US) or equivalent | Recommended, especially when handling the powder form, to avoid inhalation of dust particles. All work with this compound powder should ideally be conducted in a chemical fume hood.[2] |
| Foot Protection | Closed-Toe Shoes | Required in all laboratory settings to protect feet from spills and falling objects.[2][4] |
Hazard and Toxicity Data
This compound is classified as harmful if swallowed.[5] The following table summarizes key toxicological data.
| Metric | Value | Species |
| Acute Toxicity - Oral (GHS Category) | 4 (Harmful if swallowed) | N/A |
| Oral TDLO | 2,520 mg/kg/28D (continuous) | Rat |
| Intraperitoneal TDLO | 29 mg/kg/29D (intermittent) | Rat |
TDLO (Toxic Dose Low) is the lowest dose of a substance that has been reported to have a toxic effect.
Safe Handling and Operational Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
-
Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the entire procedure.
-
Gather Materials : Assemble all necessary equipment, including this compound, solvents, glassware, and PPE.
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.
-
Work in a Ventilated Area : All handling of solid this compound and preparation of its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Weighing : Carefully weigh the desired amount of this compound powder on a tared weigh boat or directly into a suitable container within the fume hood.
-
Dissolving : Add the appropriate solvent to the container with this compound. Swirl or stir gently to dissolve.
-
Labeling : Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.[2]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container.[6] Do not mix with incompatible waste streams.
-
Solid waste, such as contaminated gloves, weigh boats, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Disposal :
-
Dispose of all hazardous waste in accordance with local, regional, national, and international regulations.[5]
-
Never pour this compound solutions down the drain or dispose of solid waste in regular trash.[7]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, minimizing exposure risks and ensuring a safe and compliant laboratory environment.
References
- 1. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 2. Standard laboratory safe handling/storage requirement | Safety Unit [weizmann.ac.il]
- 3. osha.gov [osha.gov]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
